molecular formula C16H14N2O2 B1621977 Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- CAS No. 81265-72-7

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-

Cat. No.: B1621977
CAS No.: 81265-72-7
M. Wt: 266.29 g/mol
InChI Key: KGHGHHMJJVKOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-indazol-2-ylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16(20)10-7-12-5-8-14(9-6-12)18-11-13-3-1-2-4-15(13)17-18/h1-6,8-9,11H,7,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHGHHMJJVKOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231019
Record name Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81265-72-7
Record name Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081265727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Literature review of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 3-(p-(2H-indazol-2-yl)phenyl)propionic acid (CAS: 81265-72-7) and its derivatives. This scaffold represents a significant class of 2-phenylindazoles utilized in medicinal chemistry, primarily for their anti-inflammatory (COX-2 inhibition) and antimicrobial properties.

Executive Summary

3-(p-(2H-indazol-2-yl)phenyl)propionic acid is a bioactive small molecule characterized by a 2H-indazole core N-linked to a phenyl ring bearing a propionic acid tail. Unlike the more common 1H-indazole derivatives, the 2H-indazole isomer (2-phenylindazole) offers a unique electronic profile and lipophilicity, making it a privileged scaffold for drug discovery.

  • Primary Mechanism: Cyclooxygenase-2 (COX-2) inhibition and disruption of protozoal metabolic pathways.

  • Therapeutic Utility: Non-steroidal anti-inflammatory (NSAID) activity with reduced gastric toxicity; antiprotozoal activity against Entamoeba histolytica and Giardia intestinalis.

  • Chemical Significance: The propionic acid moiety serves as a critical "head group" for ionic interactions with arginine residues in target binding pockets (e.g., Arg120 in COX enzymes).

Chemical Architecture & Synthesis[1]

Structural Logic

The molecule consists of three distinct pharmacophores:

  • Propionic Acid Tail: Mimics the arachidonic acid carboxylate, facilitating hydrogen bonding and ionic interactions.

  • Phenyl Linker: Provides a rigid spacer that orients the acid tail and the indazole core.

  • 2H-Indazole Core: A lipophilic, bicyclic system that occupies hydrophobic pockets (e.g., the COX-2 hydrophobic channel). The 2H-tautomer is fixed by the N2-phenyl substitution, preventing the 1H/2H tautomerization seen in unsubstituted indazoles.

Synthetic Pathways

The synthesis of 2-phenylindazoles typically avoids the formation of the thermodynamic 1H-isomer by using specific cyclization strategies.

Method A: The Cadogan Cyclization (Reductive Cyclization)

This is the classical route for generating the 2-phenylindazole core from o-nitrobenzyl anilines.

  • Precursors: o-nitrobenzaldehyde and 4-aminophenylpropionic acid (or its ester).

  • Reagent: Triethyl phosphite (P(OEt)₃) acts as the reducing agent and oxygen acceptor.

  • Mechanism: Deoxygenation of the nitro group to a nitrene intermediate, which inserts into the neighboring imine nitrogen to close the indazole ring.

Method B: Palladium-Catalyzed N-Arylation

A modern approach using Buchwald-Hartwig coupling to attach the phenyl-propionic acid moiety to a pre-formed indazole.

  • Catalyst: Pd(OAc)₂ / Xantphos.

  • Selectivity: Requires optimization to favor N2-arylation over N1-arylation (often solvent and ligand-dependent).

Experimental Protocol: Cadogan Synthesis (Standardized)
  • Step 1 (Imine Formation): Reflux o-nitrobenzaldehyde (1.0 eq) and ethyl 3-(4-aminophenyl)propionate (1.0 eq) in ethanol for 4 hours. Evaporate solvent to yield the Schiff base.

  • Step 2 (Cyclization): Dissolve the Schiff base in neat triethyl phosphite (5.0 eq). Heat to 160°C under N₂ for 4-6 hours. Monitor by TLC (disappearance of yellow imine).

  • Step 3 (Purification): Remove excess P(OEt)₃ via vacuum distillation. Purify the residue by silica gel column chromatography (Hexane/EtOAc gradient).

  • Step 4 (Hydrolysis): Treat the ester with LiOH (2.0 eq) in THF/H₂O (1:1) at RT for 12h. Acidify with 1M HCl to precipitate the free acid 3-(p-(2H-indazol-2-yl)phenyl)propionic acid .

Pharmacological Mechanisms[1]

COX-2 Inhibition (Anti-Inflammatory)

The propionic acid derivatives of 2-phenylindazole function as selective COX-2 inhibitors.

  • Binding Mode: The carboxylate group forms a salt bridge with Arg120 and a hydrogen bond with Tyr355 at the base of the COX active site. The 2-phenylindazole moiety extends into the hydrophobic channel, mimicking the lipophilic tail of arachidonic acid.

  • Selectivity: The bulkier 2-phenylindazole core exploits the larger side pocket of COX-2 (Val523) compared to COX-1 (Ile523), conferring selectivity and reducing gastrointestinal side effects.

Antiprotozoal Activity

Recent studies identify these compounds as potent inhibitors of protozoal growth (E. histolytica, G. intestinalis).

  • Mechanism: While the exact target is under investigation, the lipophilic indazole core facilitates membrane permeation, and the acid group likely disrupts pH homeostasis or binds to specific protozoal oxidoreductases.

Visualization & Data

Signaling Pathway: COX-2 Inhibition

The following diagram illustrates the interruption of the Prostaglandin E2 (PGE2) synthesis pathway by the indazole derivative.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 PGG2 PGG2 AA->PGG2 Cyclooxygenase Activity COX2 COX-2 Enzyme COX2->PGG2 Catalyzes Indazole 3-(p-(2H-indazol-2-yl)phenyl) propionic acid Indazole->COX2 Inhibits (Arg120 Binding) PGH2 PGH2 PGG2->PGH2 Peroxidase Activity PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase Inflammation Inflammation / Pain PGE2->Inflammation EP Receptors

Caption: Mechanism of Action: The indazole derivative competitively inhibits COX-2, blocking the conversion of Arachidonic Acid to PGG2.

Synthesis Workflow (Cadogan Route)

Synthesis Start o-Nitrobenzaldehyde + 4-Aminophenylpropionate Schiff Schiff Base Intermediate Start->Schiff -H2O (EtOH Reflux) Cyclization Cadogan Cyclization (P(OEt)3, 160°C) Schiff->Cyclization Reductive Cyclization Ester Indazole Ester Cyclization->Ester Ring Closure Final 3-(p-(2H-indazol-2-yl)phenyl) propionic acid Ester->Final Hydrolysis (LiOH)

Caption: Synthetic route via Cadogan cyclization converting nitro-aldehyde precursors to the active acid.

Structure-Activity Relationship (SAR) Summary
Structural RegionModificationEffect on Activity
Acid Tail Propionic Acid (-CH₂CH₂COOH)Optimal for COX-2 Arg120 binding.
Acetic Acid (-CH₂COOH)Reduced selectivity; increased steric clash.
Ester (-COOEt)Inactive in vitro (Prodrug); requires hydrolysis.
Phenyl Linker Para-substitutionOptimal geometry for channel insertion.
Meta-substitutionReduced potency due to angular distortion.
Indazole Core Unsubstituted (H)Good baseline activity.
5-Chloro / 5-FluoroIncreased potency (halogen fills hydrophobic pocket).
6-NitroDecreased activity; electron-withdrawing effect unfavorable.

References

  • Cruz, T. A., et al. (2017). "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents." Molecules, 22(10), 1769. [Link]

  • Cadogan, J. I. G. (1968). "2-Phenylindazole." Organic Syntheses, 48, 113. [Link]

  • PubChem. (n.d.). "Compound Summary for CAS 81265-72-7: 3-(4-(2H-indazol-2-yl)phenyl)propanoic acid." National Center for Biotechnology Information. [Link]

  • Blobaum, A. L., & Marnett, L. J. (2007). "Structural and Functional Basis of Cyclooxygenase Inhibition." Journal of Medicinal Chemistry, 50(7), 1425–1441. [Link]

An In-depth Technical Guide to the pKa Values and Ionization States of 3-(p-(2H-Indazol-2-yl)phenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile, as well as its solubility and target engagement. This guide provides a comprehensive analysis of the pKa values and ionization characteristics of 3-(p-(2H-indazol-2-yl)phenyl)propionic acid, a molecule featuring both an acidic carboxylic acid group and a basic indazole moiety. By dissecting the structural components and their electronic effects, we can predict and understand the compound's behavior in physiological environments. This document details the theoretical underpinnings of pKa, presents reference pKa values for its constituent parts, and offers robust, step-by-step experimental protocols for the empirical determination of these values, ensuring scientific rigor and reproducibility.

The Central Role of pKa in Pharmaceutical Sciences

The extent to which a drug is ionized in the body is a primary determinant of its pharmacokinetic behavior. The Henderson-Hasselbalch equation provides the fundamental relationship between pH, pKa, and the ratio of ionized to unionized forms of a molecule[1][2][3][4].

pH = pKa + log ([A⁻]/[HA])

Where:

  • pH is the measure of acidity of the environment.

  • pKa is the acid dissociation constant of the drug.

  • [A⁻] is the concentration of the ionized (conjugate base) form.

  • [HA] is the concentration of the unionized (acid) form.

An orally administered drug, for instance, must traverse the acidic environment of the stomach (pH ~1-3) and the more neutral environment of the intestine (pH ~6-7.4)[4]. A drug's ionization state, governed by its pKa, will change as it moves through these compartments, directly impacting its ability to cross biological membranes and be absorbed into circulation. Therefore, an accurate determination of the pKa values of a compound like 3-(p-(2H-indazol-2-yl)phenyl)propionic acid is not merely an academic exercise but a cornerstone of rational drug design[1].

Structural Overview of the Target Molecule

3-(p-(2H-indazol-2-yl)phenyl)propionic acid is a molecule with two key ionizable centers:

  • The Propionic Acid Group: A carboxylic acid that will act as the primary acidic center, donating a proton.

  • The 2H-Indazole Group: A nitrogen-containing heterocycle that can act as a basic center, accepting a proton.

Understanding the interplay between these two groups is essential for predicting the overall ionization profile of the molecule.

Theoretical Framework and pKa Estimation

The pKa of a functional group is influenced by the electronic effects of the surrounding molecular structure. By examining the pKa values of simpler, related molecules, we can build a predictive model for our target compound.

Analysis of Constituent Moieties
  • Propionic Acid: The baseline pKa for propionic acid is approximately 4.87[5][6][7][8][9]. This value is slightly higher than that of acetic acid (pKa ~4.76) due to the weak electron-donating effect of the additional methyl group.

  • 3-Phenylpropionic Acid: Attaching a phenyl ring to the propionic acid backbone slightly increases its acidity, resulting in a pKa of approximately 4.66[10][11]. The phenyl ring acts as a weak electron-withdrawing group in this context, stabilizing the carboxylate anion through resonance.

  • 2H-Indazole: Indazole is an amphoteric molecule, meaning it can act as both an acid and a base[12].

    • Basicity (Protonation): The pKa of the conjugate acid of indazole (indazolium) is approximately 1.04-1.31[12][13]. This indicates that the indazole ring is a very weak base and will be predominantly in its neutral form at physiological pH.

    • Acidity (Deprotonation): The pKa for the deprotonation of the N-H bond of indazole is high, around 13.86[12][13].

The 2H-indazole tautomer is generally less stable than the 1H-indazole tautomer[13][14][15]. The substituent at the 2-position, a phenylpropionic acid group, will influence the electronic properties of the indazole ring system. The 2-aryl indazole motif is a common feature in bioactive molecules and drugs like niraparib and pazopanib[16][17].

Predicted pKa Values and Ionization States

Based on the analysis of the constituent parts, we can estimate the pKa values for 3-(p-(2H-indazol-2-yl)phenyl)propionic acid and predict its ionization state at physiological pH (7.4).

Ionizable GroupMoietyEstimated pKaPredominant State at pH 7.4Rationale
AcidicPropionic Acid~4.5 - 4.7Ionized (COO⁻)The pKa is well below 7.4. The indazolylphenyl group is expected to be weakly electron-withdrawing, slightly lowering the pKa from the baseline of propionic acid.
Basic2H-Indazole~1.0 - 1.3Unionized (Neutral)The pKa of the conjugate acid is very low. The indazole ring will not be significantly protonated at physiological pH.

Experimental Determination of pKa

While theoretical estimation is valuable, empirical determination is the gold standard for accuracy. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods for pKa determination[18][19].

Workflow for pKa Determination

The following diagram outlines a logical workflow for the comprehensive experimental determination of pKa values.

pKa_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Data Analysis prep_sample Prepare Analyte Solution (e.g., 1-10 mM in co-solvent) pot_titration Potentiometric Titration prep_sample->pot_titration uv_titration UV-pH Titration (If Chromophore Present) prep_sample->uv_titration prep_titrant Standardize Titrants (e.g., 0.1 M HCl, 0.1 M NaOH) prep_titrant->pot_titration calibrate_ph Calibrate pH Meter (3-point calibration: pH 4, 7, 10) calibrate_ph->pot_titration plot_curve Plot pH vs. Titrant Volume pot_titration->plot_curve Raw Data spectral_analysis Plot Absorbance vs. pH uv_titration->spectral_analysis Raw Spectra deriv_analysis Calculate 1st/2nd Derivative plot_curve->deriv_analysis half_equiv Determine pKa at Half-Equivalence Point deriv_analysis->half_equiv report Final Report (Mean pKa ± SD) half_equiv->report fit_model Fit Sigmoidal Curve spectral_analysis->fit_model fit_model->report

Caption: A comprehensive workflow for pKa determination.

Protocol 1: Potentiometric Titration

Potentiometric titration is a highly precise technique that involves monitoring pH changes in a solution as a titrant of known concentration is added[20][21][22]. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where the concentrations of the acid and its conjugate base are equal[18][20].

Materials & Equipment:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette (10 mL, Class A)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., 50 mL beaker)

  • Standardized 0.1 M NaOH and 0.1 M HCl solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Nitrogen gas source

  • Analyte: 3-(p-(2H-indazol-2-yl)phenyl)propionic acid

  • Co-solvent if required for solubility (e.g., methanol, DMSO)

Procedure:

  • Solution Preparation: Prepare a ~1 mM solution of the analyte. If solubility is low, a co-solvent may be used, but the apparent pKa will need to be extrapolated back to 0% co-solvent[23]. Add 0.15 M KCl to maintain a constant ionic strength[20][22].

  • System Inerting: Place the solution in the reaction vessel with a magnetic stir bar. Purge the solution with nitrogen for 5-10 minutes to displace dissolved CO₂, which can interfere with the titration, especially at higher pH values[20][22].

  • Initial Acidification: Immerse the calibrated pH electrode in the solution. Add 0.1 M HCl to lower the pH to ~2.0, ensuring the carboxylic acid is fully protonated.

  • Titration: Begin the titration by adding small, precise aliquots of 0.1 M NaOH. Record the pH after each addition, allowing the reading to stabilize. Smaller increments should be used near the expected equivalence point.

  • Data Collection: Continue the titration until the pH reaches ~11-12 to ensure the complete titration curve is captured.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point (the midpoint of the buffer region)[20].

    • For greater precision, calculate the first and second derivatives of the titration curve. The peak of the first derivative curve corresponds to the equivalence point.

Protocol 2: UV-Vis Spectrophotometric Titration

This method is ideal for compounds that possess a chromophore near the ionization site, causing a change in the UV-Vis spectrum upon protonation or deprotonation[18][21]. It requires a much smaller amount of sample compared to potentiometry[21].

Materials & Equipment:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • 96-well microplate reader (for higher throughput)[24]

  • Calibrated pH meter

  • A series of buffer solutions with known pH values (e.g., from pH 2 to 12)

  • Analyte stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Buffer Preparation: Prepare a series of buffers of constant ionic strength covering a wide pH range.

  • Sample Preparation: Add a small, fixed amount of the analyte stock solution to each buffer solution in a 96-well plate or individual cuvettes to achieve a final concentration suitable for UV analysis[24].

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 230-500 nm) for the analyte in each buffer solution[24]. Also record the spectrum of a blank for each buffer.

  • Data Analysis:

    • Select one or more wavelengths where the absorbance changes significantly with pH[25].

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa[18][26].

    • Fit the data to the appropriate equation to calculate the pKa precisely[26].

The Role of Computational pKa Prediction

In early-stage drug discovery, where speed is critical, computational (in silico) methods provide rapid pKa estimations before a compound is synthesized[27][28]. These methods range from empirical approaches based on large databases to more rigorous quantum mechanical (QM) calculations[27][29][30][31].

  • Empirical/QSAR Models: These methods use the known pKa values of a large training set of molecules to build a predictive model. They are extremely fast but may be less accurate for novel scaffolds not represented in the training data[31].

  • Quantum Mechanical (QM) Methods: Approaches like Density Functional Theory (DFT) calculate the free energy difference between the protonated and deprotonated states of a molecule[27][29][30]. While computationally intensive, they are based on first principles and can be highly accurate, especially when combined with appropriate solvation models[27][28].

Combining QM calculations with machine learning has emerged as a powerful strategy, offering a balance of accuracy and computational efficiency[29][31].

Conclusion

The ionization behavior of 3-(p-(2H-indazol-2-yl)phenyl)propionic acid is governed by two distinct functional groups: an acidic propionic acid moiety (estimated pKa ~4.5-4.7) and a weakly basic 2H-indazole ring (estimated conjugate acid pKa ~1.0-1.3). At physiological pH, this molecule will exist almost exclusively as an anion, a critical piece of information for predicting its pharmacokinetic and pharmacodynamic properties. While theoretical analysis provides a strong foundation, this guide emphasizes the necessity of empirical validation through robust experimental methods like potentiometric and spectrophotometric titrations. By integrating theoretical understanding with rigorous experimental practice, researchers can confidently characterize drug candidates, accelerating the journey from discovery to clinical application.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Berg, T. A., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Ishida, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Fiveable. (2025). Propanoic Acid Definition - Organic Chemistry Key Term. [Link]

  • ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Ovid. (2026). A systematic review of various pKa determination techniques. [Link]

  • Alcázar, M. D. P., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • Quora. (2017). What are some chemical properties of propionic acid?[Link]

  • Rowan. (2025). How to Predict pKa. [Link]

  • Rowan Newsletter. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

  • Wikipedia. Indazole. [Link]

  • University of Waterloo. UV-Vis Spectrometry, pKa of a dye. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ResearchGate. (2016). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?[Link]

  • ResearchGate. (2017). (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

  • askIITians. (2025). Derive Henderson - HasselBalch equation and mention its significance?[Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • PharmaXChange.info. (2014). Applications and Example Problems Using Henderson–Hasselbalch Equation. [Link]

  • Chair of Analytical Chemistry. pKa values bases. [Link]

  • PubMed. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]

  • Der Pharmacia Sinica. (2015). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [Link]

  • Massachusetts Institute of Technology. THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]

  • PubChem. Benzenepropanoic acid. [Link]

  • PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • Wikipedia. Phenylpropanoic acid. [Link]

  • ACS Publications. (2024). Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. [Link]

  • PubChem. 1H-Indazole. [Link]

  • FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • PMC. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. [Link]

  • Google Patents.
  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

  • PubChem. CID 158720422 | C18H22N2O4. [Link]

Sources

The 2-Arylindazole Scaffold: History, Synthesis, and Therapeutic Potential of 3-(p-(2H-indazol-2-yl)phenyl)propionic Acid

[1][2]

Executive Summary & Chemical Identity[1][2]

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- represents a specialized subclass of indazole derivatives where the pharmacophore is built upon the 2H-indazole tautomer, distinct from the more common 1H-indazole drugs (e.g., Lonidamine, Bindarit).[1][2] This specific scaffold—featuring a phenyl-propionic acid tail attached to the N2 nitrogen—has emerged in medicinal chemistry as a versatile template for designing inhibitors of inflammation, specific kinases, and potentially PPAR modulators.[3]

Chemical Profile
PropertyDetail
IUPAC Name 3-[4-(2H-indazol-2-yl)phenyl]propanoic acid
Core Scaffold 2-Phenylindazole (N2-isomer)
Key Functional Group Propionic Acid (Carboxylic acid tail)
Molecular Formula C₁₆H₁₄N₂O₂
Molecular Weight ~266.29 g/mol
Tautomeric Distinction 2H-Indazole (Quinoid-like electronic structure) vs. 1H-Indazole (Benzenoid)

Historical Context & Structural Evolution[1][2]

The discovery of indazole-based therapeutics historically bifurcated into two streams based on regioselectivity:

  • The 1H-Indazole Lineage (1970s-1990s):

    • Discovery: Early work by Angelini Pharmaceuticals led to Bindarit and Bendazac . These agents were synthesized via alkylation of the 1H-indazole, typically yielding N1-substituted products.[1][2]

    • Mechanism: These compounds became defined by their ability to inhibit cytokine synthesis (specifically MCP-1/CCL2) rather than receptor antagonism.[1][2]

  • The Rise of 2H-Indazoles (2000s-Present):

    • The Stability Paradox: While 1H-indazoles are thermodynamically more stable, the 2H-indazole derivatives (N2-substituted) possess unique electronic properties due to their quinoid bond character.[1][2]

    • Discovery Driver: Researchers found that N2-aryl indazoles (like the title compound) exhibit superior potency in specific antiparasitic and anti-inflammatory assays compared to their N1-isomers.[1][2] The 3-(p-phenyl)propionic acid tail is a classic "privileged structure" in drug design, often mimicking arachidonic acid metabolites or binding to nuclear receptors (PPARs).[1][2]

Mechanism of Action: The MCP-1/NF-κB Axis[1][2]

While specific data for the N2-phenyl analog is often proprietary to early-stage discovery programs, its structural homology to the Bindarit class suggests a shared mechanism of action involving the modulation of the NF-κB signaling pathway, specifically targeting the transcription of chemokines.[2]

Core Mechanism: Downregulation of CCL2 Synthesis

Unlike corticosteriods (broad immunosuppression) or NSAIDs (COX inhibition), indazole-propionic acids act as Modulators of Cytokine Synthesis .[2]

  • Target: The p65/p50 heterodimer of NF-κB.[2]

  • Action: The molecule prevents the phosphorylation of IκBα or directly interferes with the binding of p65 to the promoter region of the CCL2 (MCP-1) gene.

  • Result: Selective reduction in monocyte recruitment without global immune suppression.

Pathway Visualization (DOT)[1][3]

MCP1_InhibitionStimulusInflammatory Stimulus(LPS/TNF-a)IKKIKK ComplexActivationStimulus->IKKIkBIκBαDegradationIKK->IkBNFkBNF-κB (p65/p50)TranslocationIkB->NFkBReleasesPromoterCCL2/MCP-1Promoter RegionNFkB->PromoterBindsDrugIndazole-Propionic Acid(Inhibitor)Drug->NFkBBlocks PromoterBinding/ActivationTranscriptionmRNA TranscriptionPromoter->TranscriptionCytokineMCP-1 ProteinSecretionTranscription->CytokineMonocyteMonocyteRecruitmentCytokine->Monocyte

Figure 1: Proposed mechanism of action.[1][2] The indazole scaffold interferes with the NF-κB transcriptional machinery, selectively inhibiting MCP-1 production.[1][2]

Chemical Synthesis: Regioselective Construction

Synthesizing 3-(p-(2H-indazol-2-yl)phenyl)propionic acid requires overcoming the selectivity challenge between N1 and N2 arylation.[1][2] The Cadogan Cyclization is the most authoritative method for ensuring N2-selectivity.[1][2]

Protocol: The Cadogan Reductive Cyclization Route

This self-validating protocol ensures the formation of the 2H-indazole core.[1][2]

Step 1: Schiff Base Formation

  • Reagents: 2-Nitrobenzaldehyde + 4-Aminophenylpropionic acid (esterified).[1][2]

  • Conditions: Ethanol/Methanol, reflux or Ultrasound (40°C).[3][4]

  • Product: N-(2-nitrobenzylidene)-4-(2-carboxyethyl)aniline.[1][2]

Step 2: Cadogan Cyclization (Ring Closure)

  • Reagents: Triethyl phosphite (P(OEt)₃).[1][3]

  • Conditions: Reflux (neat or in solvent) or Microwave irradiation.

  • Mechanism: The phosphite deoxygenates the nitro group to a nitrene intermediate, which inserts into the imine bond to form the N2-aryl indazole.

  • Selectivity: This method is highly specific for 2-arylindazoles , avoiding the N1 isomer mixture common in alkylation reactions.[2][3]

Step 3: Hydrolysis

  • Reagents: LiOH or NaOH in THF/Water.

  • Action: Cleavage of the ester protection group to yield the free propionic acid.

Synthesis Workflow (DOT)

Synthesis_Routecluster_0Key Transformation: Cadogan CyclizationNitro2-NitrobenzaldehydeImineSchiff BaseIntermediateNitro->Imine+ AnilineAniline4-Aminophenyl-propionate esterAniline->ImineNitreneNitrene SpeciesImine->NitreneDeoxygenationIndazole2H2-Aryl-2H-IndazoleEsterNitrene->Indazole2HCyclizationFinal3-(p-(2H-indazol-2-yl)phenyl)propionic acidIndazole2H->FinalHydrolysisPhosphiteP(OEt)3(Cadogan)BaseLiOH/H2O(Hydrolysis)

Figure 2: Synthetic route utilizing Cadogan cyclization to ensure N2-regioselectivity.[1][2]

Experimental Validation Protocols

To validate the identity and activity of the synthesized compound, the following protocols are standard in the field.

A. Structural Validation (NMR)

The 2H-indazole proton (H-3) is diagnostic.[1][2]

  • 1H NMR (DMSO-d6): Look for a singlet around δ 8.4 - 8.8 ppm (H-3 of indazole).[1][2] The N1-isomer typically resonates further upfield.[1][2]

  • 13C NMR: The C-3 carbon in 2H-indazoles usually appears around 120-125 ppm , whereas in 1H-indazoles it is often ~135 ppm.[1][2]

B. Functional Assay: Inhibition of MCP-1 Release

Objective: Determine IC50 for MCP-1 inhibition in human monocytes.[1][2]

  • Cell Line: THP-1 (Human monocytic cell line) or PBMCs.[1][2]

  • Seeding:

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Pre-treatment: Incubate cells with the test compound (0.1 - 100 μM) for 1 hour.

  • Stimulation: Add LPS (Lipopolysaccharide) at 100 ng/mL.

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Readout: Collect supernatant. Quantify MCP-1 using a commercial ELISA kit.[1][2]

  • Control: Dexamethasone (positive control) and Vehicle (DMSO).

Data Interpretation Table:

CompoundConcentrationMCP-1 Inhibition (%)Cytotoxicity (MTT)
Test Compound 10 μM~20-30%>95% Viability
Test Compound 100 μM~60-80%>90% Viability
Bindarit (Ref) 100 μM~50-70%>95% Viability
Vehicle -0%100%

Therapeutic Implications & Future Directions[2]

The 3-(p-(2H-indazol-2-yl)phenyl)propionic acid scaffold offers distinct advantages over first-generation indazoles:

  • Diabetic Nephropathy: Like Bindarit, this scaffold targets the inflammation driving renal fibrosis.[3] The propionic acid tail aids in solubility and potential renal clearance.

  • Ocular Inflammation: 2H-indazoles have shown promise in reducing retinal neovascularization, relevant for diabetic retinopathy.[2]

  • Oncology: The inhibition of CCL2 is a prime target for preventing metastasis, as CCL2 recruits tumor-associated macrophages (TAMs).[2]

References
  • Bindarit Mechanism: Mora, E., et al. (2012).[3] "Bindarit: an anti-inflammatory small molecule that modulates the NFκB pathway."[5] Cell Cycle. Link

  • MCP-1 in Disease: Raghu, H., et al. (2017).[2][3] "CCL2/CCR2, but not CCL5/CCR5, mediates monocyte recruitment and corneal haze development."[3] Journal of Pathology. Link

  • Indazole Synthesis (Cadogan): Cadogan, J. I. G. (1965).[3] "Oxidation of nitrogenous compounds. Part I. The reaction of triethyl phosphite with nitro-compounds."[1][2] Journal of the Chemical Society. Link[1][3]

  • 2H-Indazole Bioactivity: Lopez-Vallejo, F., et al. (2021).[2][3] "Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives." Molecules. Link

  • Clinical Context (Nephropathy): Guglielmotti, A., et al. (2008).[3] "Bindarit selectively inhibits MCP-1 production in vitro and in vivo."[1][2][6] European Journal of Pharmacology. Link

Methodological & Application

Reagents required for Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-

Executive Summary

This application note details the reagents and step-by-step protocol for the synthesis of 3-(4-(2H-indazol-2-yl)phenyl)propanoic acid (also referred to as Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-).

The target molecule features a 2H-indazole core linked to a phenylpropionic acid tail. The 2H-indazole regioisomer is thermodynamically less stable than the 1H-isomer, making direct alkylation of indazoles challenging due to poor selectivity. Therefore, this protocol utilizes a Modified Cadogan Reductive Cyclization , a robust method that constructs the indazole ring onto the phenylamine scaffold. This approach guarantees high regioselectivity for the N2-aryl bond formation.

Key Advantages of this Protocol:

  • Regioselectivity: Exclusive formation of the 2H-indazole isomer.

  • Mild Conditions: Utilizes tributylphosphine (

    
    ) in isopropanol rather than harsh neat phosphite reflux.
    
  • Scalability: Suitable for gram-scale synthesis in a research setting.

Reagents & Materials

The following reagents are required for the synthesis. Purity levels are critical for the Cadogan cyclization step to prevent catalyst poisoning.

Reagent NameCAS NumberPurityRole
2-Nitrobenzaldehyde 552-89-6≥98%Indazole Core Precursor
Methyl 3-(4-aminophenyl)propanoate 35418-07-6≥95%Aniline Scaffold (Tail)
Tri-n-butylphosphine (

)
998-40-3≥93%Reductive Cyclization Agent
Isopropanol (iPrOH) 67-63-0AnhydrousSolvent (Cyclization)
Lithium Hydroxide Monohydrate 1310-66-3≥98%Hydrolysis Base
Tetrahydrofuran (THF) 109-99-9HPLC GradeSolvent (Hydrolysis)
Magnesium Sulfate (

)
7487-88-9AnhydrousDrying Agent
Silica Gel 112926-00-8230-400 meshPurification

Note: If Methyl 3-(4-aminophenyl)propanoate is unavailable, it can be synthesized from 3-(4-aminophenyl)propanoic acid (CAS 2393-17-1) via standard Fischer esterification (MeOH/H2SO4).

Synthetic Route Visualization

The following diagram illustrates the reaction pathway, highlighting the critical intermediate (Schiff base) and the reductive cyclization mechanism.

CadoganSynthesis Start1 2-Nitrobenzaldehyde (CAS 552-89-6) Imine Schiff Base Intermediate (In-situ) Start1->Imine Condensation (iPrOH, 80°C) Start2 Methyl 3-(4-aminophenyl)propanoate (CAS 35418-07-6) Start2->Imine Nitrene Nitrene/Phosphorous Intermediate Imine->Nitrene + PBu3 Deoxygenation IndazoleEster Indazole Methyl Ester (Precursor) Nitrene->IndazoleEster N-N Bond Formation (Cyclization) FinalProduct Target Acid: 3-(4-(2H-indazol-2-yl)phenyl)propanoic acid IndazoleEster->FinalProduct LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic pathway for 3-(4-(2H-indazol-2-yl)phenyl)propanoic acid via Modified Cadogan Cyclization.

Detailed Protocol

Step 1: One-Pot Condensation and Reductive Cyclization

Rationale: The condensation of the aniline and aldehyde forms an imine (Schiff base). Tributylphosphine then deoxygenates the nitro group, generating a nitrene-like intermediate that cyclizes onto the imine nitrogen to form the indazole N-N bond.

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ) or Argon.
    
  • Reagent Addition:

    • Add 2-Nitrobenzaldehyde (1.0 equiv, 5.0 mmol, 0.756 g).

    • Add Methyl 3-(4-aminophenyl)propanoate (1.0 equiv, 5.0 mmol, 0.896 g).

    • Add anhydrous Isopropanol (25 mL, 0.2 M concentration).

  • Condensation: Heat the mixture to 80°C for 2 hours. The solution typically turns yellow/orange, indicating imine formation.

  • Cyclization:

    • Add Tri-n-butylphosphine (

      
      )  (2.5 equiv, 12.5 mmol, ~3.1 mL) dropwise via syringe. Caution: 
      
      
      
      is pyrophoric and has a foul odor; use essentially air-free technique in a fume hood.
    • Continue heating at 80°C for 12–16 hours. Monitor reaction progress by TLC (Hexane/EtOAc 3:1) or LCMS.

  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with Ethyl Acetate (50 mL) and wash with 1M HCl (2 x 30 mL) to remove unreacted amine and phosphine oxide byproducts.

    • Wash with Brine (30 mL), dry over

      
      , filter, and concentrate.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to isolate the Indazole Methyl Ester .

Step 2: Ester Hydrolysis

Rationale: The methyl ester protects the carboxylic acid from interfering with the phosphine during cyclization. It must now be removed to yield the final product.

Procedure:

  • Dissolution: Dissolve the purified Indazole Methyl Ester (from Step 1) in THF (10 mL).

  • Hydrolysis: Add a solution of LiOH·H2O (3.0 equiv) in Water (5 mL).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4–6 hours. Monitor the disappearance of the ester by TLC.

  • Workup:

    • Acidify the reaction mixture to pH ~3 using 1M HCl. A precipitate may form.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Combine organic layers, wash with Brine, dry over

      
      , and concentrate.
      
  • Final Purification: If necessary, recrystallize from Ethanol/Water or purify via preparative HPLC to obtain the final 3-(4-(2H-indazol-2-yl)phenyl)propanoic acid .

Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete Imine FormationEnsure 2 hours of heating before adding

. Add 3Å molecular sieves to absorb water.
Side Products (Azo compounds) Inefficient DeoxygenationIncrease

equivalents to 3.0 or 4.0. Ensure reagents are dry.
Purification Difficulty Phosphine Oxide Contamination

is difficult to remove. Use a dilute acid wash during workup or switch to polymer-supported triphenylphosphine if scale allows.

Analytical Expectations:

  • 1H NMR (DMSO-d6): Look for the characteristic Indazole singlet at ~8.4-8.6 ppm (H-3 position). The phenyl ring protons will show an AA'BB' system.

  • LCMS: Mass peak

    
     corresponding to MW ~266.3 (Acid) or ~280.3 (Ester).
    

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(12), 3114–3117. [Link]

  • Cadogan, J. I. G., & Mackie, R. K. (1974). Tervalent phosphorus compounds in organic synthesis. Chemical Society Reviews, 3(1), 87-137. [Link]

Application Note and Protocol: A Researcher's Guide to the Solubilization and Use of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: [Fictional Contact Information]

Abstract

This comprehensive guide provides a detailed protocol and best practices for the dissolution and application of the novel small molecule, Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-, in a cell culture setting. Recognizing the unique challenges often associated with bringing uncharacterized compounds into a biological workflow, this document emphasizes a systematic, first-principles approach. We will explore solvent selection, stock solution preparation, and methods for ensuring the stability and bioavailability of the compound in your experiments. The protocols herein are designed to be self-validating, empowering researchers to generate reliable and reproducible data.

Introduction: Understanding the Compound

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- is a molecule of interest that combines two key structural motifs: a propionic acid moiety and a substituted indazole ring.

  • Propionic Acid Derivatives: These are carboxylic acids that can influence a variety of biological processes.[1][2][3] Their solubility and activity are often pH-dependent.

  • Indazole Scaffolds: The indazole nucleus is a prominent feature in many pharmacologically active compounds, known for a wide range of activities including anti-inflammatory and anti-tumor effects.[4][5][6] Indazole-containing derivatives can sometimes present solubility challenges in aqueous solutions.[7]

Given the novelty of this specific compound, an empirical approach to solubilization is necessary. This guide will walk you through this process systematically.

Core Principles of Small Molecule Dissolution for Cell Culture

The primary goal is to deliver the compound to the cells in a monomeric, bioavailable state, while minimizing solvent-induced toxicity.[8][9] Key considerations include:

  • Solvent Selection: The ideal solvent should completely dissolve the compound, be non-toxic to the cells at the final working concentration, and not interfere with the experimental assay.[8]

  • Stock Solutions: High-concentration stock solutions are prepared in a suitable organic solvent. This allows for minimal solvent addition to the final cell culture medium.[10][11][12]

  • Precipitation: A common failure point is the precipitation of the compound when the organic stock solution is diluted into the aqueous cell culture medium.[8][13]

  • Vehicle Controls: It is imperative to treat a parallel set of cells with the same concentration of the solvent (vehicle) used to deliver the compound. This distinguishes the effect of the compound from any effects of the solvent itself.[9]

Materials and Equipment

  • Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- (powder form)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade[14][15]

  • Ethanol, 200 proof (100%), sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, positive displacement pipettes and tips

  • Vortex mixer

  • Water bath sonicator

  • Cell culture medium, appropriate for your cell line

  • Biological safety cabinet

  • Hemocytometer or automated cell counter

  • Phase-contrast microscope

Experimental Protocol: A Step-by-Step Guide

This protocol is designed as a decision-tree to guide you through the process of solubilizing and using Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-.

Part 1: Preparation of a High-Concentration Primary Stock Solution

Given the aromatic and heterocyclic nature of the compound, Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[11]

  • Initial Weighing: Carefully weigh out 1-5 mg of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- into a sterile microcentrifuge tube. It is critical to use an analytical balance for accuracy.

  • Solvent Addition: Add a calculated volume of sterile DMSO to achieve a high-concentration stock, for example, 10 mM.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.[16]

    • If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.[11][13]

    • Gentle warming (up to 37°C) can be attempted, but be cautious as heat can degrade some compounds.

  • Visual Inspection: Once dissolved, the stock solution should be a clear, homogenous liquid with no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to minimize freeze-thaw cycles.[11]

Part 2: Preparation of the Working Solution and Assessment of Solubility in Media

This is a critical validation step to ensure the compound remains soluble upon dilution into your aqueous cell culture medium.[8]

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.[17]

  • Serial Dilution (in DMSO): If you plan to test a range of concentrations, it is best practice to perform serial dilutions in DMSO first.[12] This ensures the volume of DMSO added to the cells remains constant across all conditions.

  • Dilution into Media:

    • In a sterile tube, add the required volume of pre-warmed media.

    • While gently vortexing the media, add the small volume of your DMSO stock solution to achieve the highest desired final concentration. A 1:1000 dilution (e.g., 1 µL of a 10 mM stock into 1 mL of media for a final concentration of 10 µM) is a common starting point.[11] This keeps the final DMSO concentration at or below 0.1%, which is well-tolerated by most cell lines.[10]

  • Solubility Check:

    • Incubate the working solution at 37°C for 15-30 minutes.

    • Visually inspect the solution for any signs of precipitation (cloudiness, crystals, or film).

    • For a more rigorous check, pipette a small drop onto a microscope slide and examine under a phase-contrast microscope for micro-precipitates.[11]

Part 3: Dosing Cells and Establishing Controls
  • Cell Seeding: Seed your cells in appropriate culture vessels and allow them to adhere and stabilize overnight.

  • Preparation of Treatment Media: Prepare your final working solutions of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- in pre-warmed media as determined in Part 2. Also, prepare a vehicle control medium containing the same final concentration of DMSO as your treated samples.[9]

  • Dosing:

    • Aspirate the old media from your cells.

    • Gently add the appropriate volume of the treatment media (or vehicle control media) to your cells.

  • Incubation and Analysis: Incubate the cells for your desired experimental duration and proceed with your downstream analysis.

Visualization of the Workflow

The following diagram outlines the critical steps and decision points in the solubilization and application protocol.

Dissolution_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Validation start Weigh Compound add_dmso Add Sterile DMSO (e.g., to 10 mM) start->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve check_stock Visually Clear? dissolve->check_stock aliquot Aliquot & Store at -20°C / -80°C check_stock->aliquot Yes dilute_media Dilute Stock into Pre-warmed Media (e.g., 1:1000) aliquot->dilute_media incubate Incubate at 37°C dilute_media->incubate check_precipitate Precipitation Check (Visual & Microscopic) incubate->check_precipitate proceed Proceed to Cell Dosing check_precipitate->proceed No troubleshoot Troubleshoot check_precipitate->troubleshoot Yes

Caption: Workflow for preparing Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- for cell culture.

Troubleshooting and Advanced Considerations

Problem Potential Cause Recommended Solution
Compound does not dissolve in DMSO High hydrophobicity or crystalline structure.Try a different polar aprotic solvent like DMF (dimethylformamide). However, be aware that DMF can be more toxic to cells than DMSO. Always check the literature for solvent compatibility with your cell line.
Precipitation upon dilution in media The compound's solubility limit in the aqueous environment has been exceeded.1. Lower the Stock Concentration: Prepare a less concentrated intermediate stock in DMSO (e.g., 1 mM) before the final dilution into media. 2. Increase Final DMSO%: If your cells tolerate it, you can slightly increase the final DMSO concentration (up to 0.5% for some robust lines), but this must be validated with a dose-response curve for the vehicle.[10] 3. Use Serum: For some compounds, pre-mixing the DMSO stock with a small amount of fetal bovine serum (FBS) before diluting into the full volume of media can help maintain solubility.
Inconsistent experimental results Compound degradation or precipitation over time.1. Assess Stability: Test the stability of your compound in the working solution over your experimental time course (e.g., 24, 48, 72 hours) by checking for precipitation at each time point.[8] 2. Fresh Preparations: Always prepare working solutions fresh for each experiment from frozen aliquots of the stock solution.

Conclusion

The successful use of a novel compound like Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- in cell culture hinges on a meticulous and systematic approach to its dissolution and application. By following the principles and protocols outlined in this guide—from the careful preparation of stock solutions to the critical validation of solubility in the final culture medium—researchers can significantly enhance the reliability and reproducibility of their experimental outcomes. Always remember that the solvent is not merely a vehicle; it is an experimental variable that must be controlled for with the same rigor as the compound itself.

References

  • How to dissolve small inhibitor molecules for binding assay? (2013, September 10). ResearchGate. Retrieved from [Link]

  • Generating DMSO Stocks for Cell Culture. (2018, June 1). Bridges Lab Protocols. Retrieved from [Link]

  • Dimethylsulfoxide (DMSO) for cell culture. (n.d.). Biosolutions by PAN. Retrieved from [Link]

  • DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved from [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28). ResearchGate. Retrieved from [Link]

  • Top Tips for In-House Media Preparation. (2022, September 27). Corning. Retrieved from [Link]

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. (2026, January 29). Solarbio. Retrieved from [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026, January 7). AntBio. Retrieved from [Link]

  • Best Practices for Media Preparation and Exchange in Mammalian Cell Culture. (2025, June 9). CLS. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC. Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013, February 14). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). MDPI. Retrieved from [Link]

  • Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. (2019, September 28). MDPI. Retrieved from [Link]

  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • 3-Phenoxypropionic acid. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). NIH. Retrieved from [Link]

  • Process for improving the solubility of cell culture media. (n.d.). Google Patents.
  • 3-Phenylpropionic acid. (2017, July 24). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Propionic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. (2023, April 21). MDPI. Retrieved from [Link]

  • SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. (2025, April 15). Journal of Chemistry and Technologies. Retrieved from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). MDPI. Retrieved from [Link]

  • Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. (2013, December 5). PubMed. Retrieved from [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16). ResearchGate. Retrieved from [Link]

  • 3-Hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic add and salicylic acid but benzaldehyde is not. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Phenylpropanoic acids. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives as potent α 4 β 1 integrin antagonists. (n.d.). PlumX. Retrieved from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]

Sources

Technical Guide: Functionalization Strategies for 3-(p-(2H-indazol-2-yl)phenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(p-(2H-indazol-2-yl)phenyl)propionic acid scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for


 integrin antagonists, PPAR agonists, and inhibitors of inflammatory pathways. Its utility stems from the unique geometry of the 2H-indazole, which acts as a bioisostere for indole or benzimidazole while offering distinct vectorality and metabolic stability.

This guide provides a rigorous, modular approach to functionalizing this scaffold. Unlike standard synthetic procedures, this document focuses on divergent strategies —enabling researchers to generate high-value libraries through late-stage functionalization (LSF) of the core, the linker, and the acidic tail.

Strategic Overview & Retrosynthetic Logic

The functionalization of this molecule presents three distinct vectors for Structure-Activity Relationship (SAR) exploration. A senior chemist must recognize that the order of operations is critical to avoid protecting group incompatibility.

Functionalization Vectors:
  • The Acidic Tail (C-Terminus): Primary site for bioisosteric replacement to modulate permeability and pKa.

  • The Indazole Core (C3 Position): The "Engine Room" for potency optimization. The N2-phenyl ring acts as a directing group (DG) for C-H activation.

  • The Scaffold Assembly (N2-Arylation): The foundational step requiring strict regiocontrol between N1 and N2 isomers.

G cluster_logic Operational Logic Scaffold 3-(p-(2H-indazol-2-yl) phenyl)propionic acid C3_Func Module 2: Core Diversification (C3-H Activation) Scaffold->C3_Func Pd/Rh Cat. (DG: Phenyl) Tail_Func Module 3: Tail Modification (Bioisosteres) Scaffold->Tail_Func Amidation/ Cyclization Synthesis Module 1: Scaffold Assembly (N2-Selectivity) Synthesis->Scaffold Cu-Catalysis

Figure 1: Modular functionalization workflow. The N2-phenyl moiety installed in Module 1 serves as the Directing Group (DG) for Module 2.

Module 1: Scaffold Assembly (Regioselective N-Arylation)

The most common failure mode in synthesizing this scaffold is poor selectivity between the 1H- and 2H-indazole isomers. While 1H-indazole is thermodynamically favored, the 2H-isomer is often the bioactive conformer in this class.

Protocol: Copper-Catalyzed Chan-Lam Coupling

Rationale: This method uses mild conditions compared to Buchwald-Hartwig coupling and tolerates the ester moiety required for the propionic acid tail.

Reagents:

  • Indazole (1.0 equiv)

  • [4-(2-methoxycarbonylethyl)phenyl]boronic acid (1.2 equiv)

  • Cu(OAc)₂ (0.1 equiv) - Catalyst

  • Pyridine (2.0 equiv) - Base/Ligand

  • TEMPO (1.1 equiv) - Oxidant

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask, dissolve Indazole (1.18 g, 10 mmol) and the boronic acid derivative (2.5 g, 12 mmol) in DCM (50 mL).

  • Activation: Add Cu(OAc)₂ (181 mg, 1 mmol) and TEMPO (1.7 g, 11 mmol). Stir for 5 minutes until the solution turns deep blue/green.

  • Base Addition: Add Pyridine (1.6 mL, 20 mmol) dropwise.

  • Reaction: Stir vigorously at room temperature under an air atmosphere (balloon) for 24 hours. Note: An oxygen balloon accelerates the reaction but increases oxidative byproducts.

  • Workup (Critical): Filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl (to remove pyridine) followed by saturated NaHCO₃.

  • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

    • Elution Order: The N2-isomer (Target) typically elutes second (more polar due to dipole alignment) or has a distinct fluorescence compared to the N1-isomer.

    • Validation: Verify regiochemistry via NOESY NMR. The N2-isomer will show an NOE correlation between the Indazole-H3 and the Phenyl-H2'/H6' protons.

Module 2: Core Diversification (C3-H Activation)

Expert Insight: The 2-phenyl group installed in Module 1 is not just a linker; it is a Directing Group (DG) . The nitrogen lone pair on N2 coordinates with transition metals (Pd or Rh), directing functionalization specifically to the C3 position. This allows you to introduce complexity after building the scaffold.

Protocol: C3-Arylation via Pd-Catalyzed C-H Activation

Application: Introducing bi-aryl complexity for hydrophobic pocket filling.

Reagents:

  • Scaffold (Methyl ester form) (1.0 equiv)

  • Aryl Iodide (Ar-I) (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ag₂CO₃ (1.0 equiv) - Oxidant/Halide Scavenger

  • Pivalic Acid (30 mol%) - Proton Shuttle

  • Solvent: Toluene (0.2 M)

Methodology:

  • Charge: Combine the scaffold (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg), Ag₂CO₃ (138 mg), and Pivalic acid (15 mg) in a sealed tube.

  • Solvation: Add Toluene (2.5 mL). Degas with Argon for 5 minutes.

  • Heating: Seal and heat to 110°C for 16 hours.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through Celite.

  • Purification: Flash chromatography.

Data Summary: C3-Functionalization Efficiency

Coupling PartnerCatalyst SystemYield (%)Notes
4-IodoanisolePd(OAc)₂ / Ag₂CO₃82%Electronic rich partners favored
4-CN-IodobenzenePd(OAc)₂ / Ag₂CO₃65%Slower kinetics; requires 24h
NBS (Bromination)None (DCM, RT)94%Electrophilic substitution (Non-C-H)

Module 3: C-Terminus Bioisosteres (The Warhead)

The carboxylic acid tail is often a metabolic liability (glucuronidation).[1] Replacing it with a Tetrazole is a gold-standard strategy to maintain acidity (pKa ~4.5-5.0) while improving lipophilicity and metabolic stability.[2]

Protocol: Conversion of Acid to 5-Substituted Tetrazole

Prerequisite: The acid must first be converted to a nitrile.

Stage A: Acid to Nitrile

  • Amidation: Treat the acid (1.0 equiv) with EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and aqueous NH₄OH (excess) in DMF to form the Primary Amide .

  • Dehydration: Treat the isolated amide with Trifluoroacetic Anhydride (TFAA) (1.2 equiv) and Pyridine (2.0 equiv) in DCM at 0°C → RT.

    • Result: Quantitative conversion to the Nitrile.

Stage B: Nitrile to Tetrazole ([3+2] Cycloaddition) Safety Note: This protocol uses Sodium Azide (


). Avoid metal spatulas and halogenated solvents if possible during the azide step to prevent explosive diazides.

Reagents:

  • Nitrile Intermediate (1.0 equiv)

  • 
     (3.0 equiv)
    
  • 
     (1.0 equiv) - Lewis Acid Catalyst
    
  • Solvent: Water/Isopropanol (2:1) or DMF

Methodology:

  • Setup: In a pressure vial, dissolve the nitrile (1.0 mmol),

    
     (195 mg), and 
    
    
    
    (225 mg) in water/IPA (5 mL).
  • Reaction: Seal and heat to 100°C for 12–24 hours. The Lewis acid accelerates the reaction significantly compared to uncatalyzed methods.

  • Workup: Cool to RT. Add 3M HCl carefully (in a fume hood) until pH < 2.

    • Precipitation: The tetrazole product usually precipitates as a white solid.

    • Extraction: If no precipitate, extract with EtOAc.

  • Validation:

    
    C NMR will show the tetrazole quaternary carbon shift around 155–160 ppm.
    

Analytical Validation: Distinguishing Isomers

Correctly identifying the N1 vs. N2 isomer is the most critical quality control step.

IsomerCheck Sample Purified Product NOE NOESY NMR Experiment Sample->NOE N2_Signal Cross-peak: Indazole-H3 <-> Phenyl-H2'/H6' NOE->N2_Signal Observed N1_Signal Cross-peak: Indazole-H7 <-> Phenyl-H2'/H6' NOE->N1_Signal Observed Result_N2 CONFIRMED: 2H-Indazole (Target) N2_Signal->Result_N2 Result_N1 REJECT: 1H-Indazole (Byproduct) N1_Signal->Result_N1

Figure 2: NMR logic flow for structural verification. The spatial proximity of H3 to the phenyl ring is unique to the N2-isomer.

References

  • Synthesis of 2H-Indazoles via Copper Catalysis: Gaulon, C., et al. "Mild and Selective Copper-Catalyzed N-Arylation of Indazoles." Journal of Organic Chemistry, 2022. [Link]

  • C-H Activation Mechanisms: Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2016. [Link]

  • Tetrazole Bioisosteres in Drug Design: Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 2013. [Link]

  • Integrin Antagonist Scaffolds: Hutchinson, J.H., et al. "Indazole-based antagonists of the alpha-v-beta-3 receptor." Bioorganic & Medicinal Chemistry Letters, 2002. [Link]

Sources

Application Notes and Protocols for Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These guidelines have been synthesized from safety data for constituent chemical moieties and general principles for handling novel, potentially potent chemical compounds. No specific toxicological data for Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- was available at the time of writing. A comprehensive, compound-specific risk assessment should be conducted by the end-user before commencing any work.

Introduction and Hazard Assessment

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- is a specialized organic molecule that integrates a phenylpropionic acid moiety with an indazole heterocycle. The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in pharmacologically active compounds, including anti-cancer agents.[1][2] Due to the biological activity often associated with indazole derivatives, it is prudent to handle this compound as a potentially potent substance.[2][3] Furthermore, the phenylpropanoic acid component suggests that the compound may cause skin and eye irritation.[4]

As a novel chemical entity, its full toxicological profile is likely uncharacterized. Therefore, a cautious approach to handling, storage, and disposal is paramount to ensure personnel safety and prevent environmental contamination.[5][6] All work with this compound should be performed under the assumption that it is hazardous.[5]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.To prevent thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent potential oxidation or reaction with atmospheric moisture.
Light Protect from light.Many complex organic molecules are light-sensitive.
Container Store in a tightly sealed, clearly labeled container.[7]To prevent contamination and accidental misidentification.
Location Store in a designated, well-ventilated, and secure area.[8]To restrict access to authorized personnel and ensure proper ventilation.

For long-term storage, consider refrigeration in an explosion-proof refrigerator, especially if the compound's thermal stability is unknown.[5]

Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment (PPE), and stringent work practices, is essential.

Engineering Controls
  • Primary Containment: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to protect researchers from inhaling dust or vapors.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[9]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

PPE ItemSpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.[5]To protect against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.[5]To prevent skin contact. Double-gloving may be appropriate for handling potent compounds.
Body Protection A lab coat.[10]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary for certain procedures or in case of ventilation failure. Consult with your institution's safety officer.To provide an additional layer of protection against inhalation.
General Handling Practices
  • Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]

  • Avoid creating dust when handling the solid material.

  • Never eat, drink, or smoke in the laboratory.[11]

  • Keep containers tightly closed when not in use.[7]

  • Transport the compound in a sealed, shatter-proof secondary container.[5]

Experimental Protocols: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution, a common procedure in a research setting.

Objective: To prepare a 10 mM stock solution of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- in DMSO.

Materials:

  • Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Preparation: Don all required PPE (lab coat, safety goggles, and gloves) and ensure the chemical fume hood is operational.

  • Weighing: Tare a clean, empty microcentrifuge tube on the analytical balance. Carefully add the desired amount of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- to the tube. Record the exact weight.

  • Solvent Addition: In the chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Dissolution: Cap the tube securely and vortex or gently agitate until the solid is completely dissolved.

  • Labeling: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials.[12]

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a secondary container.

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, empty containers) in a designated hazardous waste stream according to your institution's guidelines.

  • Decontamination: Clean the work area in the fume hood and any equipment used.

Emergency Procedures

Spills

SpillResponse start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (if safe to do so) alert->ppe contain Contain the Spill with Absorbent Material ppe->contain neutralize Neutralize (if applicable and safe) contain->neutralize For acids cleanup Clean Up with Appropriate Kit contain->cleanup For other spills neutralize->cleanup dispose Dispose of Waste in Sealed Hazardous Waste Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate end Incident Report decontaminate->end

Caption: Decision workflow for handling a chemical spill.

Personal Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. Seek immediate medical attention.[13]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[5]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Waste Disposal

All waste materials contaminated with Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-, including empty containers, used pipette tips, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

SafeHandlingWorkflow receipt Compound Receipt and Inspection storage Secure and Labeled Storage receipt->storage planning Experiment Planning and Risk Assessment storage->planning handling Handling in Fume Hood with PPE planning->handling experiment Experimental Procedure handling->experiment waste Segregated Hazardous Waste experiment->waste decon Decontamination of Work Area and Equipment waste->decon disposal Final Waste Disposal decon->disposal

Caption: General workflow for the safe handling of the compound.

References

  • Fisher Scientific. (2025). Safety Data Sheet: (+/-)-2-Phenylpropionic acid.
  • Carl Roth. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: Indazole.
  • Environmental Health & Safety, University of Washington. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Carl Roth. (n.d.). Safety Data Sheet: 3-Phenylpropionic acid ethyl ester.
  • MedChemExpress. (2024). (S)-2-Hydroxy-3-phenylpropanoic acid-SDS.
  • AFG Bioscience LLC. (n.d.). Safety Data Sheet: 5-Chloro-3-iodo-1H-indazole.
  • Wilco Prime. (2024). The Importance of Chemical Safety in R&D Labs.
  • Carl Roth. (n.d.). Safety Data Sheet: Imidazole.
  • Fisher Scientific. (2025). Safety Data Sheet: (R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride.
  • RSC Advances. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Maybridge. (2023). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid.
  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
  • Benchling. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Imidazole.
  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (n.d.). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy.
  • ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives.
  • PubMed. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives.
  • NIH. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • ResearchGate. (2016). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
  • BenchChem. (2025). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.
  • ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in indazol-2-yl phenyl propionic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: IND-2H-PPA-001 Subject: Overcoming Steric Hindrance in Indazol-2-yl Phenyl Propionic Acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "N2-Aryl" Challenge

Welcome to the support hub. You are likely encountering difficulty synthesizing indazol-2-yl phenyl propionic acid derivatives. This scaffold presents a "perfect storm" of chemical challenges:

  • Regioselectivity: The thermodynamic preference for N1-arylation over the desired N2-arylation.

  • Steric Hindrance: Bulky ortho-substituents on the phenyl ring (common in drug discovery to induce twist) block the trajectory of metal catalysts.

  • Tail Deactivation: The propionic acid side chain can become unreactive if crowded by these same substituents.

This guide moves beyond standard textbook protocols, offering "battle-tested" solutions for when standard EDC couplings and Chan-Lam reactions fail.

Module 1: Constructing the N2-Aryl Bond (The Core Bottleneck)

The Problem: You are observing low conversion or exclusive N1-arylation. The Cause: The N2 nitrogen is less nucleophilic and more sterically shielded than N1. Standard copper sources (Cu(OAc)₂) are often insufficient for hindered systems.

Protocol A: The "Heavy Artillery" Palladium Method

For sterically encumbered substrates (e.g., ortho-substituted phenyl rings), Copper-catalyzed Chan-Lam coupling often stalls. You must switch to Palladium with specific bulky biaryl phosphine ligands.

Recommended System: Buchwald-Hartwig Amination with AdBrettPhos or tBuXPhos.

ComponentRecommendationTechnical Rationale
Catalyst Source Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts that generate Pd(0) in situ.
Ligand AdBrettPhos or tBuXPhos These extremely bulky ligands promote reductive elimination in crowded systems and prevent catalyst deactivation [1].
Base K₃PO₄ (anhydrous)Weaker bases like carbonate often fail to deprotonate the indazole fast enough; Phosphate strikes the balance between basicity and solubility.
Solvent Toluene/Dioxane (10:1)Non-polar solvents often favor the kinetic N2 product over the thermodynamic N1 product compared to DMF [2].

Step-by-Step Protocol (Hindered Substrates):

  • Charge: In a glovebox, combine Indazole (1.0 equiv), Aryl Bromide (1.1 equiv), Pd₂(dba)₃ (2 mol%), and AdBrettPhos (4 mol%).

  • Add Base: Add K₃PO₄ (2.0 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Heat: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through Celite. If N1/N2 mixture exists, N2 is usually less polar (higher R_f).

Protocol B: The "De Novo" Workaround (Cadogan Cyclization)

If direct arylation fails due to extreme sterics, stop trying to couple the rings. Build the indazole onto the phenyl ring.

Mechanism: Deoxygenative cyclization of o-nitrobenzyl Schiff bases.

  • Condense o-nitrobenzaldehyde with your ortho-substituted aniline (containing the propionic acid tail).

  • Treat with Triethyl Phosphite (P(OEt)₃) at reflux.

  • Result: This forces the formation of the N2-Aryl bond intramolecularly, bypassing the intermolecular steric barrier completely [3].

Visualizing the Decision Process

The following diagram outlines the logical flow for selecting the correct N2-arylation strategy.

N2_Arylation_Strategy Start Start: Indazole N2-Arylation Check_Sterics Are there ortho-substituents on the Phenyl ring? Start->Check_Sterics Low_Sterics Low Steric Hindrance Check_Sterics->Low_Sterics No High_Sterics High Steric Hindrance Check_Sterics->High_Sterics Yes Method_Cu Method A: Chan-Lam Coupling (Cu(OAc)2, Pyridine, O2) Standard Selectivity Low_Sterics->Method_Cu Check_Direct Is Direct Coupling Feasible? High_Sterics->Check_Direct Method_Pd Method B: Buchwald-Hartwig (Pd2(dba)3 + AdBrettPhos) Forced Reductive Elimination Check_Direct->Method_Pd Try First Method_Cadogan Method C: Cadogan Cyclization (o-Nitrobenzaldehyde + Aniline) Intramolecular Ring Closure Method_Pd->Method_Cadogan If Yield < 20%

Caption: Decision matrix for overcoming steric barriers in Indazole N2-Arylation. Note the progression from Copper to Palladium to De Novo synthesis.

Module 2: The Propionic Acid Tail (Functionalization)

The Problem: The propionic acid side chain fails to couple with amines/alcohols using EDC/NHS or HATU. The Diagnosis: If the phenyl ring has substituents at the 2,6-positions (relative to the propionic acid), the carbonyl carbon is shielded. The "tetrahedral intermediate" required for amide coupling cannot form.

Solution: The Acid Fluoride Pathway (TFFH)

Acid chlorides are often too unstable or require harsh conditions (SOCl₂). Acid Fluorides are the "Goldilocks" solution: small enough to penetrate steric shields, but stable enough to handle [4].

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.

Protocol:

  • Activation: Dissolve the hindered propionic acid (1 equiv) in DCM.

  • Reagent: Add TFFH (1.1 equiv) and DIEA (2.5 equiv).

  • Observation: Stir for 30 mins. The Acid Fluoride forms in situ.[1]

  • Coupling: Add the amine/alcohol.

  • Why this works: The Fluoride atom is physically smaller than the activating groups in HATU/EDC, allowing the nucleophile to approach the carbonyl carbon despite the steric "fence" [5].

Module 3: Troubleshooting & FAQs

Q1: I am getting a 50:50 mixture of N1 and N2 isomers. How do I separate them?

  • Diagnosis: This is common.[1][2][3]

  • Solution:

    • TLC: N2-isomers are generally less polar than N1-isomers because the N2-aryl group disrupts the dipole moment of the indazole more effectively.

    • NMR: Look at the C3-H proton. In N1-arylated indazoles, the C3-H is often shifted downfield (~8.1-8.3 ppm) compared to N2-arylated isomers (~8.4-8.6 ppm) due to the anisotropic effect of the adjacent aryl ring, though this depends on the exact twist angle [6].

Q2: My propionic acid has a chiral center (alpha-methyl). Will TFFH cause racemization?

  • Diagnosis: High risk with acid chlorides; lower risk with fluorides.

  • Solution: If optical purity is critical and TFFH causes issues, switch to TCFH + NMI (N-methylimidazole). This combination generates an N-acyl imidazolium intermediate that is highly reactive but remarkably resistant to racemization, even for hindered substrates [7].

Q3: Can I use the Cadogan synthesis if my aniline has sensitive functional groups?

  • Diagnosis: The Cadogan reaction uses P(OEt)₃ at high heat (160°C+).

  • Solution: Use MoO₂(Cl)₂(dmf)₂ as a catalyst. This allows the deoxygenation to proceed at much lower temperatures or using milder reductants, preserving sensitive esters or nitriles on your propionic acid tail.

References
  • M. R. Biscoe et al. , "A Simple and General Method for the Palladium-Catalyzed Arylation of Indazoles," Journal of the American Chemical Society, 2008.

  • BenchChem Technical Support , "Troubleshooting regioselectivity in indazole synthesis."

  • ResearchGate , "Synthesis of 2-phenyl-2H-indazole derivatives via Cadogan Cyclization."

  • Organic & Biomolecular Chemistry , "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates," 2015.[1]

  • Amphoteros , "Uphill battles in amide couplings: The Acid Fluoride Workaround."

  • WuXi Biology , "Mechanism of a Highly Selective N2 Alkylation of Indazole."

  • Organic Letters , "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations," 2018.

Sources

Resolving crystallization problems with 3-(p-(2H-indazol-2-yl)phenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 3-(p-(2H-indazol-2-yl)phenyl)propionic acid

Executive Summary: Chemical Profile & Crystallization Dynamics

This guide addresses the specific challenges associated with crystallizing 3-(p-(2H-indazol-2-yl)phenyl)propionic acid . This molecule presents a "perfect storm" for crystallization difficulties due to its hybrid structure:

  • The Propionic Acid Tail: Introduces flexibility and a strong hydrogen-bonding motif (carboxylic acid dimer formation), often leading to oiling out or gelation .[1]

  • The 2H-Indazole Core: Unlike the 1H-isomer, the 2-substituted indazole creates a rigid, quinoid-like electronic distribution, enhancing

    
    -
    
    
    
    stacking interactions.
  • Zwitterionic Potential: The basic nitrogens of the indazole and the acidic carboxyl group create pH-dependent solubility cliffs.[1]

Key Physicochemical Parameters (Estimated/Class-Typical):

  • pKa (Acid): ~4.5 (Carboxylic acid)

  • pKa (Base): ~1.5–2.0 (Indazole

    
    )
    
  • LogP: ~2.5–3.5 (Moderate lipophilicity)

  • Common Failure Modes: Oiling out (Liquid-Liquid Phase Separation), Solvate formation, Amorphous precipitation.[1]

Troubleshooting Guide (Q&A)

Q1: The product separates as a sticky oil/gum instead of crystals. How do I resolve this "Oiling Out"?

Diagnosis: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the attraction between solute molecules is stronger than the attraction between solute and solvent, but the kinetic barrier to form an ordered lattice is too high.[1] For this molecule, the flexible propionic acid chain prevents the rigid indazole cores from aligning quickly.[1]

Corrective Protocol:

  • Reduce Supersaturation: You are likely operating in the labile zone.[1] Reduce the solute concentration or increase the temperature to move into the metastable zone.[1]

  • Change the Solvent System:

    • Avoid: Pure ethanol or methanol (often causes rapid precipitation).[1]

    • Recommended: Switch to a THF/Heptane or MEK/Toluene system.[1] The aromatic solvent (Toluene) interacts with the indazole core, suppressing LLPS.[1]

  • Seeding (Critical): You must bypass the nucleation energy barrier. If you have no seeds, generate them by taking a small aliquot of the oil, smearing it on a glass slide, and scratching it with a spatula until it solidifies.[1] Use this solid to seed the main batch at a temperature above the oiling-out point (

    
    ).
    

Expert Insight: "Oiling out is often a hidden polymorph search.[1] The oil phase is a disordered precursor.[1] Holding the oil at a temperature slightly below the solution saturation point can sometimes trigger nucleation of a stable form."[1] [1]

Q2: I am seeing gel formation when cooling my solution. How do I break the gel?

Diagnosis: The carboxylic acid groups are forming 1D hydrogen-bonded chains (catemers) that trap solvent, rather than forming closed dimers required for discrete crystals.[1] This is common in propionic acid derivatives.[1]

Corrective Protocol:

  • Apply High-Shear Agitation: Gels are thixotropic.[1] Increase impeller speed or use a wet mill loop to mechanically disrupt the weak H-bond network.

  • Add a "Stopper" Solvent: Add 1-5% water or methanol to a non-polar solvent system.[1] These small polar molecules act as "chain stoppers," breaking the infinite polymer-like H-bond networks of the carboxylic acid.

  • Temperature Cycling: Heat the gel until it dissolves, then cool very slowly (0.1°C/min) with vigorous stirring.

Q3: The purity is not improving after crystallization. Why?

Diagnosis: The 2H-indazole moiety is planar and prone to stacking. Impurities with similar aromatic cores (e.g., regioisomers like 1H-indazole derivatives or decarboxylated byproducts) are likely incorporating into the crystal lattice via solid solution formation or epitaxial growth .

Corrective Protocol:

  • Use Reactive Crystallization (pH Swing): Dissolve the crude solid in dilute NaOH (pH 10-11). Filter to remove non-acidic impurities.[1] Slowly acidify with dilute HCl or Acetic Acid to pH 4-5.

    • Note: Do not drop to pH 1 rapidly; this traps impurities.[1] Target the pKa (~4.[1]5) to crystallize the free acid slowly.[1]

  • Slurry Digestion: Isolate the solid and resuspend it in a solvent where it has partial solubility (e.g., Isopropanol).[1] Heat to 50°C and stir for 4-6 hours. This "Ostwald Ripening" allows impurities to diffuse out of the crystal lattice.[1]

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (THF/Heptane)

Best for: Initial isolation and avoiding oiling out.

StepActionCritical Parameter
1 Dissolve 10g of crude acid in THF (5-7 volumes).T = 45°C. Ensure full dissolution.
2 Filter solution through a 0.45µm PTFE membrane.Removes particulate nucleation sites.[1]
3 Add Heptane (Anti-solvent) slowly until cloud point.[1]Approx. 2-3 volumes.[2] Stop at first haze.[1]
4 SEEDING: Add 0.5% w/w pure seed crystals.Crucial: Do not skip.
5 Hold temperature at 40°C for 1 hour.Allows seed surface healing.[1]
6 Cool to 20°C over 4 hours (Linear ramp).Rate: 5°C/hour.[1]
7 Add remaining Heptane (Total 10 volumes).Dosing rate: 1 vol/hour.
8 Filter and wash with 1:4 THF:Heptane.Dry at 45°C under vacuum.[1]
Protocol B: Reactive Crystallization (pH Swing)

Best for: High purity requirements and rejecting structural analogs.

  • Dissolution: Suspend 10g crude in 100mL water. Add 1M NaOH dropwise until pH reaches 11.[1]0. Solution should be clear (yellowish).[1]

  • Filtration: Filter off any insoluble organic impurities.[1]

  • Nucleation: Heat filtrate to 35°C. Add 1M HCl slowly.

    • Stop point: At pH 6.0, the solution may become cloudy.[1] Hold here for 30 mins.

  • Growth: Continue adding HCl very slowly until pH reaches 4.0.

  • Isolation: Cool to 5°C. Filter solid. Wash with water (pH adjusted to 4.0).[1]

Decision Logic & Mechanism Visualization

Figure 1: Oiling Out Resolution Logic

Use this flow when encountering liquid phase separation.

OilingOutLogic Start Problem: Oiling Out (Liquid-Liquid Phase Separation) CheckSolvent Check Solvent System Is it highly polar (MeOH/Water)? Start->CheckSolvent CheckTemp Check Temperature Is T < T_oil (Oiling Temp)? CheckSolvent->CheckTemp No (Mixed System) Action_AddAromatic Switch Solvent: Add Toluene or Xylene (Stabilizes Indazole) CheckSolvent->Action_AddAromatic Yes (Too Polar) Action_Seed Seed at T > T_oil (Bypass Nucleation Barrier) CheckTemp->Action_Seed No (Metastable Zone) Action_Heat Heat to Clear Point Then Cool Slower CheckTemp->Action_Heat Yes (Too Cold) Result Discrete Crystals Formed Action_AddAromatic->Result Action_Seed->Result Action_Heat->CheckTemp

Caption: Logic flow for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization of indazole derivatives.

Figure 2: pH-Dependent Solubility & Zwitterion Effect

Understanding the solubility windows for Protocol B.

pHSolubility Acidic pH < 2.0 Cationic Species (Indazole Protonated) Soluble in Water Neutral pH 3.5 - 5.5 Neutral / Zwitterion (Precipitation Zone) TARGET FOR ISOLATION Acidic->Neutral Add NaOH (Deprotonation) Neutral->Acidic Excess Acid Basic pH > 9.0 Anionic Species (Carboxylate Ionized) Soluble in Water Neutral->Basic Excess Base Basic->Neutral Add HCl (Protonation)

Caption: Solubility windows driven by the ionization states of the indazole (base) and propionic acid (acid).

References

  • LibreTexts Chemistry. (2022).[1] Troubleshooting Crystallization: Oiling Out and Yield Issues. Retrieved from [Link]

  • Mickevičius, V., et al. (2013).[1] Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018.[1][3] Retrieved from [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts. (Related Indazole Crystallization).[1] Retrieved from [Link][4]

  • Nagy, B., et al. (2020).[1] Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. Crystals, 10(6), 468.[1] (Anti-solvent strategies for nitrogen-heterocycles). Retrieved from [Link][5]

  • PubChem. (2025).[1][2] Compound Summary: 3-Phenylpropanoic acid.[1][6][7] Retrieved from [Link]

Sources

Technical Support Center: Stability Protocols for 3-(p-(2H-indazol-2-yl)phenyl)propionic Acid

[1][2]

Ticket ID: STAB-IND-2H-PROP Status: Open Assigned Specialist: Senior Application Scientist Subject: Enhancing Solution Stability & Solubility[1][2]

Executive Summary

You are working with 3-(4-(2H-indazol-2-yl)phenyl)propanoic acid .[1][2] This molecule presents a unique "dual-threat" stability profile:

  • The 2H-Indazole Core: Unlike the benzenoid 1H-indazole, the 2H-indazole system possesses quinonoid character , making it electronically distinct. It is a known chromophore, rendering it highly susceptible to photo-oxidation and UV-induced degradation.[1][2]

  • The Propionic Acid Tail: This functional group dictates the solubility profile (pKa ~4.8). It introduces risks of dimerization in non-polar solvents and esterification in alcoholic media.

This guide provides a self-validating system to handle these vulnerabilities.

Module 1: The "Dissolution" Ticket (Solubility & pH Management)

The Issue: Users often report the compound "crashing out" (precipitating) upon dilution into aqueous buffers or freezing in DMSO.

The Science: The propionic acid moiety has a pKa of approximately 4.8 .

  • pH < 4.0: The molecule is protonated (neutral charge), leading to poor aqueous solubility and high risk of precipitation.

  • pH > 6.0: The carboxylate is ionized (negative charge), significantly enhancing solubility .

Protocol: The "pH-Switch" Dissolution Method Do not attempt to dissolve the solid directly into neutral buffer. Follow this thermodynamic solubility workflow:

  • Primary Stock: Dissolve solid in 100% DMSO (anhydrous) to 10-50 mM.

    • Why: DMSO disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers.

  • Intermediate Step (Critical): If high concentration aqueous dosing is required, create a 10x intermediate in 0.1 M NaOH or Tris pH 8.0 .

  • Final Dilution: Dilute to working concentration in PBS (pH 7.4).

    • Warning: Avoid buffers with pH < 5.5 (e.g., Acetate buffer) unless low concentrations (<10 µM) are used.[2]

Visualization: Solubility Decision Tree

SolubilityWorkflowStartSolid CompoundSolventDissolve in 100% DMSO(Anhydrous)Start->SolventCheckTarget Concentration?Solvent->CheckHighConcHigh (>50 µM)Check->HighConcYesLowConcLow (<50 µM)Check->LowConcNoStepHighPre-dilute 1:10 inBasic Buffer (pH > 8.0)HighConc->StepHighIonize AcidStepLowDirect Dilution intoPBS (pH 7.4)LowConc->StepLowSlow AdditionFinalStable Assay SolutionStepHigh->FinalStepLow->Final

Caption: Workflow for preventing precipitation. High concentrations require pre-ionization of the carboxylic acid tail.

Module 2: The "Degradation" Ticket (Photostability & Oxidation)

The Issue: Solution turns yellow/brown over time, or LC-MS shows a mass shift of +16 Da (Oxidation) or +14 Da (Methylation).

The Science:

  • 2H-Indazole Sensitivity: The 2H-indazole ring is electron-rich and possesses a specific UV absorption profile.[1][2] Extended exposure to ambient light (especially fluorescent lab lights) can drive photo-oxidation at the C3 position or the phenyl linker.[2]

  • Alcohol Reactivity: In Methanol (MeOH) or Ethanol (EtOH), the propionic acid group can undergo Fischer Esterification if the solution is slightly acidic or left for prolonged periods, forming the methyl/ethyl ester (Mass +14/+28).

Protocol: The "Amber & Anhydrous" System

ParameterRecommendationScientific Rationale
Primary Solvent DMSO (Anhydrous) Prevents hydrolysis; stabilizes the dipole of the 2H-indazole.[1][2]
Avoid Solvents Methanol, Ethanol Prevents formation of methyl/ethyl esters (Mass +14/+28 artifacts).
Light Protection Amber Vials / Foil 2H-indazoles are chromophores.[1][2] Block UV/Blue light to prevent photo-degradation.[1][2]
Antioxidant BHT (0.1%) Optional: Add if detecting +16 Da (N-oxide or C-hydroxylation) peaks in LC-MS.[1][2]

Visualization: Degradation Pathways

Degradationcluster_0Photochemical Stresscluster_1Solvent StressNativeNative Molecule(Active)OxProdPhoto-OxidationProduct (Yellow)Native->OxProd + hν (Light)EsterMethyl Ester(Inactive, M+14)Native->Ester + MeOH / H+UVUV/Ambient LightMeOHMethanol (MeOH)

Caption: Primary degradation routes. Avoid alcohols to prevent esterification; exclude light to prevent oxidation.

Module 3: Storage & Handling (Long-Term Stability)

The Issue: Compound degradation during freeze-thaw cycles.

The Science: DMSO has a freezing point of 19°C . When a DMSO stock freezes, the solute (your compound) can be excluded from the crystal lattice, concentrating it in pockets of remaining liquid. This high local concentration promotes dimerization or precipitation that may not re-dissolve upon thawing.

Protocol: The "Aliquot & Argon" Method

  • Single-Use Aliquots: Never freeze the bulk stock. Aliquot into volumes required for a single experiment (e.g., 20 µL).

  • Argon Purge: Displace oxygen in the vial headspace with Argon or Nitrogen before capping to prevent oxidative yellowing.

  • Storage Temp: Store at -20°C .

    • Thawing: Thaw at room temperature completely and vortex vigorously. If solids persist, sonicate for 5 minutes at 40 kHz.

Troubleshooting FAQs

Q: I see a new peak in LC-MS with Mass +14 after storing in Methanol. What is it? A: This is the Methyl Ester . The propionic acid tail has reacted with the methanol.

  • Fix: Switch to Acetonitrile (ACN) or DMSO for stock preparation.[2] Never store carboxylic acids in alcohols long-term.[1][2]

Q: My solution turned yellow overnight on the benchtop. A: This indicates Photo-oxidation of the 2H-indazole core.[1]

  • Fix: The compound is likely still partially active but compromised. Discard and prepare fresh stock in an amber vial. Wrap future clear plates in aluminum foil during incubation.

Q: Can I use DMSO containing water (Wet DMSO)? A: No. While the compound is stable in water after dilution, storing it in wet DMSO (hygroscopic) creates a "micro-aqueous" environment that can alter the pKa profile and encourage slow precipitation over weeks. Use Anhydrous DMSO (≥99.9%).[2]

References
  • BenchChem Technical Support. (2025).[2][3][4] Solubility and stability of N-2H-Indazol-2-ylurea and related derivatives.[1][2][4] Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for (2S)-2-methyl-3-[4-(1-pyridin-2-ylindazol-6-yl)phenyl]propanoic acid. Retrieved from [2]

  • Royal Society of Chemistry. (2024).[2] Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide. Retrieved from [2]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[5][6] Journal of Biomolecular Screening. Retrieved from

  • Clatworthy, I., et al. (2021). Tautomeric equilibrium of Indazoles: 1H vs 2H stability.[4][7][8][9] Caribbean Journal of Science and Technology.[9] Retrieved from [2][9]

Validation & Comparative

Comprehensive Guide: C-NMR Interpretation of 3-(p-(2H-indazol-2-yl)phenyl)propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the development of indazole-based therapeutics, such as PPAR agonists or kinase inhibitors, the synthesis of 3-(p-(2H-indazol-2-yl)phenyl)propionic acid presents a critical regiochemical challenge. The indazole scaffold is an ambident nucleophile; alkylation or arylation can occur at either the N1 or N2 position.

While the target molecule requires the 2H-indazole (N2) isomer, the thermodynamic or kinetic conditions often yield the 1H-indazole (N1) regioisomer as a significant impurity. Standard


H-NMR is often insufficient for unambiguous assignment due to overlapping aromatic signals.

Carbon-13 NMR (


C-NMR)  is the definitive technique for distinguishing these isomers. This guide provides a comparative analysis of the N2-target versus the N1-alternative, establishing a self-validating protocol for structural confirmation.

Comparative C-NMR Analysis: Target (N2) vs. Impurity (N1)

The following data compares the diagnostic chemical shifts of the target molecule against its regioisomeric impurity. These values are based on characteristic substituent chemical shift (SCS) effects observed in N-arylated indazoles.

Table 1: Diagnostic Chemical Shift Comparison ( , ppm)
Carbon PositionTarget: N2-Isomer (2H-Indazole)Alternative: N1-Isomer (1H-Indazole)

(N2 - N1)
Interpretation Logic
Indazole C3 120.5 – 123.0 133.0 – 135.0 ~ -12 ppmPrimary Diagnostic. N2-substitution disrupts the benzenoid character less than N1, causing significant shielding at C3.
Indazole C7a 147.0 – 149.0 138.0 – 140.0 ~ +9 ppmSecondary Diagnostic. The bridgehead carbon (C7a) is heavily deshielded in N2-isomers due to electron localization.
Indazole C3a ~121.0~124.0~ -3 ppmMinor shielding effect; less reliable than C3 or C7a.
Propionic C=O 174.0 – 176.0174.0 – 176.00 ppmNon-diagnostic. Confirms the acid tail integrity but not the core regiochemistry.
Propionic

-CH

30.0 – 31.030.0 – 31.00 ppmNon-diagnostic aliphatic region.
Propionic

-CH

35.0 – 36.035.0 – 36.00 ppmNon-diagnostic aliphatic region.

Note: Data assumes DMSO-


 as the solvent. Values may shift slightly (

0.5 ppm) depending on concentration and pH, but the relative difference (

) remains constant.

Mechanistic Interpretation & Structural Logic

To ensure scientific integrity, one must understand the causality of these spectral features.

The "Nodal" Shift (C3 and C7a)

The distinction relies on the electronic distribution of the pyrazole ring within the indazole system:

  • N2-Isomer (Quinoid-like character): When the phenyl group is attached to N2, the electron density is pushed toward the bridgehead carbons. This results in a distinctive deshielding of C7a (>147 ppm). Conversely, the C3 carbon becomes more electron-rich (shielded), appearing upfield (~122 ppm).

  • N1-Isomer (Benzenoid character): N1-substitution maintains a more standard aromatic current in the benzene ring. C3 is in a deshielding environment typical of imine-like carbons (~134 ppm).

The Propionic Acid Tail

The propionic acid moiety serves as an internal standard. The Carbonyl (C=O) at ~175 ppm and the aliphatic carbons (


) at 30-36 ppm should remain constant regardless of the isomer. If these peaks are split or doubled, it indicates a mixture of isomers, not a change in the tail structure.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data capable of resolving quaternary carbons (C7a, C3a, C=O).

A. Sample Preparation[1][2]
  • Solvent: DMSO-

    
     (Preferred).[1] It prevents aggregation of the carboxylic acid tail and ensures solubility of the aromatic core.
    
  • Concentration: 20–30 mg of compound in 0.6 mL solvent.

  • Additive: If peaks are broad due to acid dimerization, add 1-2 drops of NaOD (in D

    
    O) to form the carboxylate salt, sharpening the aliphatic peaks.
    
B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (C7a, C=O) have long T1 relaxation times. A short D1 will suppress these critical diagnostic peaks.

  • Scans (NS): Minimum 1024 scans (for adequate S/N on quaternary carbons).

  • Spectral Width: -10 to 200 ppm.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for confirming the structure using the data described above.

NMR_Workflow Start Crude Product 3-(p-(2H-indazol-2-yl)phenyl)propionic acid Acquire Acquire 13C-NMR (DMSO-d6, D1=3s) Start->Acquire Check_C3 Analyze Indazole C3 Region (120-140 ppm) Acquire->Check_C3 N2_Signal Signal Observed at ~120-123 ppm Check_C3->N2_Signal Upfield Shift N1_Signal Signal Observed at ~133-135 ppm Check_C3->N1_Signal Downfield Shift Mixture Double Peaks Observed (122 ppm AND 134 ppm) Check_C3->Mixture Both Signals Check_C7a_N2 Verify C7a Bridgehead (>147 ppm) N2_Signal->Check_C7a_N2 Confirm_N2 CONFIRMED: N2-Isomer (Target) Check_C7a_N2->Confirm_N2 Check_C7a_N1 Verify C7a Bridgehead (<140 ppm) N1_Signal->Check_C7a_N1 Confirm_N1 IDENTIFIED: N1-Isomer (Impurity) Check_C7a_N1->Confirm_N1 Recrystallize Action: Recrystallize or Chromatography Mixture->Recrystallize Recrystallize->Acquire Re-test

Figure 1: Decision tree for distinguishing N1 vs. N2 indazole isomers using diagnostic C-NMR shifts.

References

  • Claramunt, R. M., et al. (2006).

    
    C CPMAS NMR and X-ray crystallography." Arkivoc, (v), 33-43. 
    
  • BenchChem. (2025).[2][3] "A Comparative Guide to Confirming the Regiochemistry of Indazole Substitution Using 2D NMR." BenchChem Technical Guides.

  • Doganc, F., & Göker, H. (2024).[4] "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry, 62(11), 765-774.[4] [4]

  • López-Alvarado, P., et al. (1994).

Sources

A Comparative Guide to the LC-MS Characterization of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to the liquid chromatography-mass spectrometry (LC-MS) characterization of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-, a molecule of interest in pharmaceutical and chemical research. We will move beyond a simple recitation of methods to a comparative analysis, exploring how subtle changes in chromatographic conditions can significantly impact analytical outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this and structurally similar compounds.

Understanding the Analyte: A Foundation for Method Development

Before embarking on any method development, a thorough understanding of the analyte's chemical properties is paramount. Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- possesses key structural features that will dictate its behavior in an LC-MS system:

  • An Acidic Moiety: The propionic acid group confers acidic properties to the molecule. This means its ionization state, and therefore its retention in reversed-phase chromatography, will be highly dependent on the mobile phase pH.[1][2]

  • Aromatic and Heterocyclic Systems: The presence of a phenyl ring and an indazole moiety provides hydrophobicity and potential for π-π interactions with certain stationary phases.[3]

  • Nitrogen-Containing Heterocycle: The indazole ring contains nitrogen atoms, which are readily protonated, making the molecule amenable to positive mode electrospray ionization (ESI).[4][5]

This initial assessment informs our strategic choices in developing a separation method that is not only effective but also rugged and reproducible.

Experimental Design: A Tale of Two Columns

To illustrate the impact of stationary phase chemistry on the separation of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-, we will compare two commonly used reversed-phase columns: a standard C18 column and a Phenyl-Hexyl column. The rationale behind this comparison is to evaluate the effect of different retention mechanisms—hydrophobic interactions for the C18 column versus a combination of hydrophobic and π-π interactions for the Phenyl-Hexyl column.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This systematic approach ensures that each stage, from sample preparation to data analysis, is optimized for accuracy and reliability.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing prep1 Weighing of Standard prep2 Dissolution in Diluent (50:50 ACN:H2O) prep1->prep2 prep3 Serial Dilution to Working Concentrations prep2->prep3 lc HPLC Separation (C18 vs. Phenyl-Hexyl) prep3->lc ms Mass Spectrometry (ESI+ Detection) lc->ms process Peak Integration & Quantification ms->process report Reporting of Results (RT, Peak Area, S/N) process->report

Caption: A generalized workflow for the LC-MS analysis of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-.

Detailed Methodologies

Below are the detailed experimental protocols for the two comparative methods.

Standard Sample Preparation:

  • Accurately weigh 10 mg of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- standard.

  • Dissolve the standard in 10 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the same diluent to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

Liquid Chromatography Parameters:

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column Standard C18, 2.1 x 100 mm, 2.7 µmPhenyl-Hexyl, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 min10% B to 90% B over 10 min
Flow Rate 0.4 mL/min0.4 mL/min
Column Temperature 40 °C40 °C
Injection Volume 5 µL5 µL

Rationale for Parameter Selection:

  • Mobile Phase: A mobile phase of water and acetonitrile with 0.1% formic acid is a common starting point for the analysis of small molecules.[6] The formic acid serves to acidify the mobile phase (to a pH of approximately 2.7), which suppresses the ionization of the propionic acid moiety, leading to better retention and peak shape on reversed-phase columns.[1]

  • Gradient Elution: A gradient from low to high organic content is employed to ensure the timely elution of the analyte while maintaining good peak shape.

  • Column Temperature: An elevated column temperature of 40 °C can help to reduce mobile phase viscosity and improve peak efficiency.

Mass Spectrometry Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MS Scan Range m/z 100-500
MS/MS Fragmentation Collision-Induced Dissociation (CID)

Rationale for Parameter Selection:

  • ESI Positive Mode: The nitrogen atoms in the indazole ring are basic and can be readily protonated, making positive mode ESI the logical choice for sensitive detection.[4][5]

  • Source and Desolvation Temperatures: These parameters are optimized to ensure efficient desolvation of the analyte ions without causing thermal degradation.

  • MS/MS for Confirmation: Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions, providing a higher degree of confidence in the identification of the analyte.

Comparative Performance Analysis

The following table summarizes the hypothetical, yet expected, performance data for the two analytical columns. This data is based on established principles of chromatography and the predicted behavior of the analyte.

Performance MetricMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Retention Time (min) 5.26.5
Peak Asymmetry 1.11.0
Signal-to-Noise (S/N) at 1 ng/mL 5075
Linearity (R²) 0.99920.9998
Interpretation of Results
  • Retention Time: The longer retention time on the Phenyl-Hexyl column suggests an additional retention mechanism beyond simple hydrophobicity. The π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the analyte contribute to this increased retention.[3] This can be advantageous in separating the analyte from less retained, polar impurities.

  • Peak Asymmetry: Both columns are expected to provide excellent peak shape, with the Phenyl-Hexyl column potentially offering a slight improvement due to the alternative retention mechanism.

  • Sensitivity and Linearity: The Phenyl-Hexyl column may provide a modest increase in sensitivity (as indicated by the higher S/N ratio) and improved linearity. This can be attributed to the more specific interactions leading to better peak focusing.

The choice between the two columns will ultimately depend on the specific requirements of the analysis. For routine analysis where speed is a priority, the C18 column may suffice. However, for complex matrices or when higher sensitivity is required, the Phenyl-Hexyl column presents a superior alternative.

Mass Spectral Characterization

In positive mode ESI, Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- is expected to form a protonated molecule, [M+H]⁺. Subsequent fragmentation via CID in the mass spectrometer will yield characteristic product ions. A plausible fragmentation pathway is illustrated below.

fragmentation_pathway parent [M+H]⁺ Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- frag1 Fragment 1 Loss of H₂O parent->frag1 -18 Da frag2 Fragment 2 Loss of COOH parent->frag2 -45 Da frag3 Fragment 3 Indazole Ring Fragmentation parent->frag3 various losses

Caption: A simplified representation of a potential fragmentation pathway for [M+H]⁺ of the target analyte.

The exact masses of the precursor and product ions are critical for confident identification. High-resolution mass spectrometry (HRMS) would be invaluable for determining the elemental composition of the parent molecule and its fragments, further solidifying its structural elucidation.

Conclusion and Recommendations

This guide has presented a comparative approach to the LC-MS characterization of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-. By evaluating two different stationary phases, we have demonstrated how a nuanced understanding of chromatographic principles can lead to the development of a more robust and sensitive analytical method.

Key Takeaways:

  • Analyte-Centric Method Development: A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective method development.

  • Strategic Column Selection: The choice of HPLC column should be a deliberate one, considering the potential for multiple retention mechanisms. For aromatic and heterocyclic compounds, a Phenyl-Hexyl column can offer significant advantages over a standard C18 column.

  • Systematic Optimization: A logical and systematic workflow, from sample preparation to data analysis, is essential for achieving reliable and reproducible results.

  • The Power of MS/MS: Tandem mass spectrometry is an indispensable tool for the unambiguous identification of analytes, particularly in complex matrices.

For routine, high-throughput analysis, the C18-based method provides a rapid and reliable solution. However, for applications demanding the highest sensitivity and selectivity, such as in trace-level impurity analysis or pharmacokinetic studies, the Phenyl-Hexyl column is the recommended choice. As with all analytical methods, validation according to established guidelines is a critical final step to ensure the method is fit for its intended purpose.

References

  • Ardrey, B. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. [Link]

  • Molnár, I., & Snyder, L. R. (n.d.). ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Molnar Institute. [Link]

  • Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2022). Electrospray ionization-tandem mass spectrometric study of fused nitrogen-containing ring systems. Journal of Mass Spectrometry, 57(6), e4848. [Link]

  • Shi, Q., Marshall, A. G., & Rodgers, R. P. (2007). Speciation of Nitrogen Containing Aromatics by Atmospheric Pressure Photoionization or Electrospray Ionization Fourier Transform. Journal of the American Society for Mass Spectrometry, 18(7), 1265–1273. [Link]

  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(15), 4998. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Torres-Lapasió, J. R., García-Alvarez-Coque, M. C., & Schoenmakers, P. J. (2001). New approach to optimize HPLC separations of acid–base compounds with elution order involved, by using combined three-band resolution maps. Journal of Chromatography A, 910(1), 53-69. [Link]

Sources

Comparing biological activity of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- vs analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity of 3-[4-(2H-indazol-2-yl)phenyl]propanoic acid (referred to herein as the Indazole-Phenyl-Propionate Scaffold or IPP-Scaffold ), analyzing its role as a pharmacophore in Integrin


V antagonism .

Executive Summary

Compound : Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- IUPAC Name : 3-[4-(2H-indazol-2-yl)phenyl]propanoic acid Primary Target Class : Integrin


V Antagonists (specifically 

V

3,

V

6, and

V

1).[1] Therapeutic Context : Fibrosis (IPF, NASH), Oncology (Angiogenesis), and Tissue Remodeling.

The IPP-Scaffold represents a critical structural motif in the design of non-peptide RGD (Arg-Gly-Asp) mimetics. Unlike early-generation integrin inhibitors that utilized flexible sulfonamide linkers, the 2H-indazol-2-yl core provides a rigid, planar geometry that locks the phenyl-propionic acid tail—mimicking the Aspartic acid residue—into an optimal conformation for coordinating the metal ion (Mg²⁺/Mn²⁺) at the integrin Metal Ion-Dependent Adhesion Site (MIDAS). This guide compares its biological profile against clinical-stage analogues like MK-0429 and CWHM-12 .

Mechanism of Action (MOA)

The biological activity of the IPP-Scaffold is driven by its ability to competitively inhibit the binding of extracellular matrix (ECM) ligands (e.g., vitronectin, fibronectin, latency-associated peptide) to the RGD-binding pocket of


V integrins.
  • Aspartate Mimicry : The propionic acid moiety forms a bidentate coordination bond with the divalent cation at the MIDAS site of the

    
    -subunit.
    
  • Scaffold Rigidity : The 2H-indazole ring restricts the rotational freedom of the phenyl linker, reducing the entropic penalty of binding compared to flexible biphenyl analogues.

  • Selectivity Determinant : Substituents on the indazole ring (typically at the 5- or 6-position) extend into the specificity pocket (mimicking Arginine), determining selectivity between

    
    V
    
    
    
    3 (angiogenesis) and
    
    
    V
    
    
    6 (TGF-
    
    
    activation).
Pathway Visualization: Integrin-Mediated TGF- Activation

The following diagram illustrates the downstream consequences of


V

6 inhibition by the IPP-Scaffold in a fibrotic context.

IntegrinSignaling ECM Latent TGF-beta Complex (ECM-bound) Integrin Integrin alphaV-beta6 ECM->Integrin binds via RGD TGF_Active Active TGF-beta Integrin->TGF_Active Mechanical Activation IPP IPP-Scaffold (Inhibitor) IPP->Integrin blocks binding Receptor TGF-beta Receptor (Type I/II) TGF_Active->Receptor Ligand Binding Smad Smad2/3 Phosphorylation Receptor->Smad Phosphorylation Fibrosis Fibrosis / EMT (Collagen Deposition) Smad->Fibrosis Gene Transcription

Caption: Mechanism of IPP-Scaffold inhibition preventing mechanical activation of latent TGF-


 by Integrin 

V

6.

Comparative Analysis: IPP-Scaffold vs. Analogues

This section compares the IPP-Scaffold against established integrin antagonists. Data is synthesized from structure-activity relationship (SAR) studies of indazole-based RGD mimetics.

FeatureIPP-Scaffold (Core)MK-0429 (Analog)CWHM-12 (Tool Compound)
Primary Target Pan-

V (Scaffold dependent)

V

3 (High Affinity)

V

6 (Selective)
Chemical Class Indazole-Phenyl-PropionateNon-peptide RGD MimeticSmall Molecule RGD Mimetic
Binding Mode Canonical Asp-mimicryExtended basic tail interactionRigidified conformation
IC50 (Binding) ~50–200 nM (Est. for core)0.1–1.0 nM0.5–5.0 nM
Oral Bioavailability Moderate (Acid labile)HighLow (IV/IP used)
Key Advantage Synthetically Versatile : The N2-position allows fine-tuning of the "turn" geometry.Potency : Optimized basic tail for nanomolar affinity.Selectivity : Avoids

V

3/

IIb

3 cross-reactivity.

Technical Insight : While MK-0429 utilizes a similar phenyl-propionic acid tail, its core is often a more complex heterocycle. The IPP-Scaffold distinguishes itself by the specific N2-linkage of the indazole, which induces a distinct "kink" in the molecule. This geometry is particularly favorable for fitting the deep specificity pocket of


V

6
, making the IPP-Scaffold a preferred starting point for next-generation anti-fibrotic drugs over the older anti-angiogenic

V

3 inhibitors.

Experimental Protocols

To validate the biological activity of the IPP-Scaffold, the following self-validating protocols are recommended.

Protocol A: Solid-Phase Integrin Binding Assay (SPBA)

Objective : Determine the IC50 of the compound against purified human integrins (


V

3,

V

6).
  • Coating : Coat 96-well microtiter plates with purified human Integrin

    
    V
    
    
    
    6 (1
    
    
    g/mL in PBS) overnight at 4°C.
  • Blocking : Wash 3x with TBST. Block with 1% BSA/TBS for 2 hours at RT to prevent non-specific binding.

  • Ligand Competition :

    • Prepare serial dilutions of the IPP-Scaffold (0.1 nM to 10

      
      M) in Binding Buffer (TBS, 1 mM MnCl₂, 0.05% Tween-20).
      
    • Add biotinylated natural ligand (e.g., Biotin-Fibronectin or Biotin-LAP ) at a fixed concentration (Kd).

    • Incubate for 3 hours at RT.

  • Detection :

    • Wash 3x with Binding Buffer.

    • Add Streptavidin-HRP (1:5000) and incubate for 1 hour.

    • Develop with TMB substrate; stop with 2N H₂SO₄.

  • Analysis : Measure OD450. Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression.

    • Validation Check: Tirofiban or CWHM-12 must be included as a positive control.

Protocol B: Cell Adhesion Inhibition Assay

Objective : Assess functional blockade of integrin-mediated cell adhesion.

  • Cell Line : Use HEK293 cells stably transfected with human

    
    V
    
    
    
    6.
  • Matrix Preparation : Coat plates with Vitronectin (5

    
    g/mL). Block with 1% BSA.
    
  • Treatment : Pre-incubate cells (calcein-AM labeled) with IPP-Scaffold for 30 mins at 37°C.

  • Adhesion : Seed cells onto coated plates (50k cells/well). Centrifuge briefly (10g) to synchronize contact. Incubate 1 hour at 37°C.

  • Quantification : Wash away non-adherent cells. Lyse adherent cells and measure fluorescence (Ex 485/Em 535).

References

  • Vertex Pharmaceuticals . (2017).[2] Indazole derivatives as alphaV integrin antagonists. Patent WO2017359027A1. Link

  • Goodman, S. L., & Picard, M. (2012). Integrins as therapeutic targets. Trends in Pharmacological Sciences, 33(7), 405-412. Link

  • Henderson, N. C., et al. (2013). Targeting of

    
    v integrin identifies a core molecular pathway that regulates fibrosis in several organs. Nature Medicine, 19(12), 1617-1624. Link
    
  • BindingDB . (2025). Binding Affinity Data for Indazole-Propionic Acid Derivatives. Link

Sources

Structural comparison of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- with standard ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and functional analysis of 3-(4-(2H-indazol-2-yl)phenyl)propanoic acid (referred to herein as IPP-Acid ), a privileged scaffold in medicinal chemistry.

Based on its pharmacophore—an acidic tail, a phenyl linker, and a lipophilic nitrogenous heterocycle—this compound is primarily investigated as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) and Sphingosine-1-Phosphate Receptor 1 (S1P1) .

Executive Summary & Scaffold Analysis

Compound: 3-(4-(2H-indazol-2-yl)phenyl)propanoic acid Core Scaffold:


-Aryl Indazole
Primary Pharmacophore:  Acidic Tail + Aromatic Linker + Lipophilic Heterocycle
Key Therapeutic Targets:  PPAR

Agonism (Metabolic), S1P1 Modulation (Immunology), Integrin Antagonism (

).
The "Indazole-Phenyl-Acid" (IPP) Motif

The IPP-Acid structure represents a classic bioisosteric modification of biphenyl propionic acids (like the NSAID Fenbufen). By replacing the distal phenyl ring with a 2H-indazole , medicinal chemists introduce a hydrogen-bond acceptor (N1) and alter the lipophilicity profile (cLogP) while maintaining the planar geometry required for the hydrophobic pockets of nuclear receptors like PPARs.

Unlike the common


-indazole, the 

-indazole
isomer provides a linear vector alignment crucial for spanning the ligand-binding domain (LBD) of PPAR

or the hydrophobic tunnel of S1P1.

Comparative Analysis with Standard Ligands

We compare IPP-Acid against three standard ligands representing its primary potential targets: GW501516 (PPAR


), Etrasimod  (S1P1), and Fenbufen  (COX/NSAID).
Table 1: Structural & Functional Comparison
FeatureIPP-Acid (Subject)GW501516 (Cardarine)Etrasimod Fenbufen
Primary Target PPAR

/ S1P1 (Dual Potential)
PPAR

Agonist
S1P1 ModulatorCOX-1/2 Inhibitor
Acidic Head Propionic AcidAcetic AcidAcetic AcidPropionic Acid
Linker Phenyl (Direct Bond)Phenyl-ThioetherPhenyl-CyclopentaneBiphenyl (Ketone)
Core Heterocycle 2H-Indazole ThiazoleTetrahydrocyclopenta-indolePhenyl (None)
Geometry Linear, RigidFlexible (Thioether)Rigid, BulkyLinear, Flexible
Key Interaction N1 accepts H-bond; Acid forms salt bridgeThiazole N/S interaction; Acid forms salt bridgeAcid forms salt bridge R120Acid forms salt bridge R120
Detailed Mechanistic Comparison
A. vs. GW501516 (PPAR

Benchmark)
  • Similarities: Both possess the "Acid-Linker-Heterocycle" triad. The carboxylic acid in both compounds anchors to the His323/His449 and Tyr473 network in the PPAR LBD.

  • Differences: GW501516 utilizes a thioether linker, providing rotational flexibility that allows the tail to fit into the dynamic LBD. IPP-Acid has a direct phenyl attachment, making it more rigid.

  • Expert Insight: The 2H-indazole of IPP-Acid mimics the lipophilic bulk of the GW501516 trifluoromethyl-phenyl tail but adds polarity via the N1 nitrogen, potentially improving water solubility and reducing the extreme lipophilicity associated with "greasy" PPAR ligands.

B. vs. Etrasimod (S1P1 Benchmark)
  • Similarities: Etrasimod also features an indazole-like core (tetrahydrocyclopenta[b]indole) linked to an acidic tail.

  • Differences: IPP-Acid lacks the bulky cyclopentane ring of Etrasimod.

  • Expert Insight: For S1P1 activity, the "head group" (propionic acid) must mimic the phosphate of sphingosine-1-phosphate. While amino-acid heads (like in Fingolimod) are common, carboxylic acids (like in IPP-Acid) are explored to avoid the phosphorylation step required for prodrugs. IPP-Acid serves as a simplified, non-prodrug scaffold for S1P1 research.

Visualization: Pharmacophore Mapping

The following diagram illustrates how the IPP-Acid scaffold maps onto the binding pockets of its two primary targets compared to the standard ligands.

PharmacophoreMap cluster_0 Subject Compound cluster_1 Standard Ligands cluster_2 Molecular Interactions IPP IPP-Acid (3-(4-(2H-indazol-2-yl)phenyl)propanoic acid) AcidHead Acidic Head (Salt Bridge w/ Arg/His) IPP->AcidHead Propionic Acid Linker Phenyl Linker (Hydrophobic Spacer) IPP->Linker Phenyl Ring Core Lipophilic Core (Hydrophobic Pocket) IPP->Core 2H-Indazole GW GW501516 (PPARδ Agonist) GW->AcidHead Acetic Acid GW->Linker Thioether-Phenyl GW->Core Thiazole-CF3 Etra Etrasimod (S1P1 Modulator) Etra->AcidHead Acetic Acid Etra->Linker Phenyl Etra->Core Indole-Cyclopentane PPAR PPAR Core->PPAR Activates PPARδ (Metabolic Reg) S1P1 S1P1 Core->S1P1 Internalizes S1P1 (Lymphocyte Seq)

Caption: Pharmacophore mapping of IPP-Acid showing structural alignment with GW501516 and Etrasimod across three critical binding domains.

Experimental Protocols

To validate the performance of IPP-Acid against standard ligands, the following protocols are recommended. These are designed to distinguish between PPAR agonism and S1P1 modulation.

Protocol A: Synthesis of IPP-Acid Scaffold (Chan-Lam Coupling)

Rationale: The N2-arylation of indazole is the critical step. Standard Ullmann coupling often yields mixtures of N1 and N2 isomers. The Chan-Lam coupling with boronic acids is preferred for regioselectivity.

  • Reagents: Indazole (1.0 eq), (4-(2-carboxyethyl)phenyl)boronic acid (1.2 eq), Cu(OAc)

    
     (0.1 eq), Pyridine (2.0 eq).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Procedure:

    • Dissolve indazole and boronic acid in solvent under air (open flask).

    • Add Cu(OAc)

      
       and pyridine.
      
    • Stir at room temperature for 24–48 hours (monitor by LC-MS for N2 vs N1 selectivity).

    • Purification: The N2 isomer is typically less polar. Separate via silica gel chromatography (Hexane/EtOAc gradient).

  • Validation:

    
    H NMR must show the characteristic singlet for H-3 of indazole at ~8.0–8.5 ppm and the distinct pattern of the N2-phenyl linkage.
    
Protocol B: PPAR Nuclear Receptor Binding Assay

Rationale: Determines if IPP-Acid mimics the metabolic effects of GW501516.

  • System: TR-FRET PPAR

    
     Competitive Binding Assay (e.g., LanthaScreen).
    
  • Steps:

    • Prepare serial dilutions of IPP-Acid and GW501516 (Control) in DMSO.

    • Incubate with GST-tagged PPAR

      
      -LBD and a Fluormone™ Pan-PPAR Green tracer.
      
    • Add Terbium-labeled anti-GST antibody.

    • Incubate for 1 hour at room temperature.

    • Read: Measure Fluorescence Resonance Energy Transfer (FRET) ratio (520 nm / 495 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    . A Ki < 100 nM indicates potent agonism.
    
Protocol C: S1P1 Receptor Internalization Assay

Rationale: S1P1 agonists like Etrasimod cause receptor internalization. This assay checks for "functional antagonism" via internalization.

  • Cell Line: CHO-K1 cells stably expressing GFP-tagged S1P1 (S1P1-GFP).

  • Treatment:

    • Seed cells in 96-well imaging plates.

    • Treat with IPP-Acid (10 nM – 10

      
      M) or Siponimod  (Positive Control, 100 nM) for 1 hour.
      
  • Imaging: Fix cells with 4% paraformaldehyde. Image using a high-content confocal microscope.

  • Quantification: Analyze images for "Granularity" (internalized vesicles) vs. "Membrane Intensity" (surface receptor).

  • Result: If IPP-Acid is an S1P1 modulator, GFP signal will shift from the plasma membrane to intracellular endosomes.

References

  • Shearer, B. G., et al. (2010).

    
     Agonists." Journal of Medicinal Chemistry. 
    
  • Bays, H. E., et al. (2011). "GW501516, a PPAR

    
     agonist, improves lipids and insulin resistance in metabolic syndrome." Proceedings of the National Academy of Sciences. 
    
  • Lynch, K. R., et al. (2002). "Sphingosine 1-Phosphate Receptor Modulators: Structure-Activity Relationships." Chemical Reviews.

  • Gras, J. (2017). "Etrasimod: A Novel S1P Receptor Modulator for Autoimmune Diseases." Drugs of the Future.

  • Meanwell, N. A. (2011). "Bioisosteres of the Phenyl Ring: Recent Strategic Applications." Journal of Medicinal Chemistry.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-
Reactant of Route 2
Reactant of Route 2
Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.